H-Pro-D-Leu-Gly-NH2
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJLZTTWSNHOX-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-Pro-D-Leu-Gly-NH2: Discovery, Synthesis, and Mechanism of Action
This technical guide provides a comprehensive overview of the tripeptide H-Pro-D-Leu-Gly-NH2, an analog of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Inhibiting Factor (MIF-1). It is intended for researchers, scientists, and drug development professionals interested in the history, synthesis, and biological activity of this compound, particularly its role as an allosteric modulator of dopamine receptors.
Discovery and Rationale
The discovery of this compound is rooted in the exploration of the structure-activity relationships of the naturally occurring neuropeptide MIF-1 (H-Pro-L-Leu-Gly-NH2). MIF-1 was first isolated from brain tissue during the search for hypothalamic releasing factors and was identified as a positive allosteric modulator of the D2 dopamine receptor. The development of analogs, such as this compound, was a logical step to investigate the significance of the stereochemistry of the constituent amino acids for its biological activity.
The substitution of the natural L-Leucine with its D-enantiomer was intended to explore how this change would affect the peptide's conformation and its interaction with the dopamine receptor. Such modifications are a common strategy in medicinal chemistry to develop analogs with potentially increased potency, selectivity, or metabolic stability.
Synthesis
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides in a controlled, stepwise manner. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.
Synthetic Workflow
The general workflow for the solid-phase synthesis of this compound is depicted below. This process starts from the C-terminus (Glycine) and proceeds to the N-terminus (Proline).
Caption: Solid-phase synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound, like its parent compound MIF-1, functions as an allosteric modulator of dopamine receptors, with selectivity for the D2 and D4 subtypes. It does not typically show activity at D1 or adrenergic receptors. As a positive allosteric modulator, it enhances the binding of orthosteric agonists (like dopamine) to the receptor. This is achieved by increasing the affinity of the high-affinity state of the receptor for the agonist and by shifting the equilibrium towards this high-affinity state, which is coupled to G-proteins.
Signaling Pathway
The mechanism of action involves binding to a site on the D2 receptor that is distinct from the dopamine binding site. This allosteric binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of dopamine.
Caption: Allosteric modulation of the D2 dopamine receptor by this compound.
Quantitative Data
The biological activity of this compound has been compared to that of the endogenous L-Leu isomer (PLG or MIF-1). The primary measure of activity in these studies is the ability to enhance the binding of a dopamine receptor agonist, such as ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene), to central dopamine receptors.
| Compound | Configuration | Relative Activity vs. PLG | Reference |
| H-Pro-L-Leu -Gly-NH2 (PLG) | L-Pro, L-Leu | 1x (Baseline) | |
| H-Pro-D-Leu -Gly-NH2 | L-Pro, D-Leu | Inactive | |
| H-D-Pro -L-Leu-Gly-NH2 | D-Pro, L-Leu | Comparable to PLG |
Note: The available literature indicates that while the D-Pro analog retains activity, the this compound analog was found to be inactive in the specific assay used in the cited study. This highlights the critical importance of the L-configuration at the Leucine position for this particular modulatory activity.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound, based on established methodologies in the field.
Solid-Phase Peptide Synthesis Protocol
Objective: To synthesize this compound via Fmoc-based solid-phase chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-D-Leu-OH, Boc-Pro-OH
-
Coupling agents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection agent: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether
Methodology:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Glycine):
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (D-Leucine):
-
Remove the Fmoc group from the resin-bound Glycine using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple pre-activated Fmoc-D-Leu-OH using the same procedure as in step 2.
-
-
Third Amino Acid Coupling (Proline):
-
Remove the Fmoc group from the resin-bound D-Leucine.
-
Wash the resin with DMF.
-
Couple pre-activated Boc-Pro-OH using the same procedure.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, then Dichloromethane (DCM), and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the TFA solution.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Radioligand Binding Assay Protocol
Objective: To determine the effect of this compound on the binding of a radiolabeled agonist to D2 dopamine receptors.
Materials:
-
Membrane preparation from cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells) or from rat striatum.
-
Radiolabeled D2 agonist: [³H]N-propylnorapomorphine ([³H]NPA) or similar.
-
Test compound: this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific binding determinator: e.g., 10 µM haloperidol or sulpiride.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Assay Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Binding Reaction: In a 96-well plate, combine:
-
Receptor membrane preparation.
-
[³H]NPA at a concentration near its Kd.
-
Varying concentrations of this compound (or vehicle control).
-
For non-specific binding wells, add 10 µM haloperidol.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Analyze the data using non-linear regression to determine if the compound enhances agonist binding, which would be indicative of positive allosteric modulation.
-
In-Depth Technical Guide: Physicochemical Properties of H-Pro-D-Leu-Gly-NH2
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and biological context of the tripeptide H-Pro-D-Leu-Gly-NH2. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for the D-Leu isomer is limited, the following table summarizes its calculated properties and data from its L-Leu stereoisomer, which are expected to be very similar for achiral properties like molecular weight and formula. Diastereomers can, however, exhibit different melting points and solubilities[1].
| Property | Value | Source |
| Chemical Name | (S)-N-((R)-1-((2-amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₂₆N₄O₃ | Calculated |
| Molecular Weight | 298.38 g/mol | Calculated |
| CAS Number | Not available for the D-Leu isomer. (L-Leu isomer: 2002-44-0) | [2] |
| Appearance | Expected to be a solid, crystalline powder. | General peptide properties[3][4] |
| Melting Point | 122-123 °C (for L-Pro-L-Leu-Gly-NH₂) | Analogy to L-isomer |
| Solubility | Soluble in water. The solubility of tripeptides can be sequence-dependent.[5][6][7][8][9][10] | Analogy to L-isomer and general peptide properties |
| Stability | Peptides are susceptible to enzymatic degradation and hydrolysis at extreme pH. The D-amino acid may confer some resistance to proteolysis.[1] | General peptide stability |
Synthesis and Purification
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a generalized protocol for the manual synthesis of this compound on a Rink amide resin, which yields a C-terminal amide upon cleavage.
Materials:
-
Rink amide resin
-
Fmoc-Gly-OH
-
Fmoc-D-Leu-OH
-
Fmoc-Pro-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Glycine):
-
Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test indicates a complete reaction.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (D-Leucine):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-D-Leu-OH using the same activation and coupling procedure as for glycine.
-
-
Third Amino Acid Coupling (Proline):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Pro-OH.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal proline.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using preparative HPLC.
-
HPLC Purification Protocol
High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides. A reversed-phase C18 column is typically used.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the retention time of the peptide.
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative column.
-
Detection: UV absorbance at 214 nm and 280 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient elution program.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Analytical Characterization
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for [M+H]⁺ is 299.2027 Da. Fragmentation analysis (MS/MS) can be used to verify the amino acid sequence.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the amino acid residues. For instance, the isobutyl protons of D-leucine will appear as doublets in the aliphatic region. The proline ring protons will have complex multiplets. Amide protons will appear as doublets or triplets in the downfield region.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons and the alpha-carbons of each amino acid residue.
Biological Activity and Signaling Pathway
This compound is an analog of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Inhibiting Factor (MIF-1).[2] PLG and its analogs are known to act as positive allosteric modulators of dopamine D2 receptors.[13][14][15]
Positive allosteric modulators bind to a site on the receptor that is distinct from the dopamine binding site. This binding enhances the affinity and/or efficacy of dopamine for its receptor. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
Signaling Pathway:
-
Dopamine binds to the orthosteric site of the D2 receptor.
-
This compound binds to an allosteric site on the D2 receptor.
-
The binding of the allosteric modulator enhances the dopamine-induced conformational change in the receptor.
-
This leads to a more efficient activation of the associated heterotrimeric G-protein (Gi/o).
-
The activated Gαi subunit dissociates from the Gβγ dimer.
-
Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer can modulate the activity of other effectors, such as ion channels.
References
- 1. D-Amino acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen bonds in the tripeptide Pro-Leu-Gly-NH2. 17O and 1H studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of H-Pro-D-Leu-Gly-NH2 on D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Pro-D-Leu-Gly-NH2, also known as Melanocyte-Inhibiting Factor (MIF-1) or Pro-Leu-Gly-NH2 (PLG), is an endogenous neuropeptide that functions as a positive allosteric modulator (PAM) of the dopamine D2 receptor. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its effects on receptor binding, functional activity, and downstream signaling pathways. This document synthesizes available data to offer a detailed resource for researchers and professionals in the field of pharmacology and drug development.
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical target for therapeutics aimed at treating a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Allosteric modulation of D2 receptors offers a promising therapeutic strategy, providing the potential for enhanced receptor subtype selectivity and a lower incidence of side effects compared to orthosteric ligands. This compound has been identified as an endogenous PAM of the D2 receptor, enhancing the binding and signaling of orthosteric agonists.[1][2] This guide delves into the molecular mechanisms underpinning the allosteric modulation of D2 receptors by this compound.
Mechanism of Action at the D2 Receptor
This compound exerts its effects by binding to a site on the D2 receptor that is topographically distinct from the orthosteric binding site for dopamine and other agonists or antagonists.[2] This allosteric binding event induces a conformational change in the receptor that enhances the affinity of orthosteric agonists for the high-affinity, G protein-coupled state of the receptor.[2][3]
Positive Allosteric Modulation of Agonist Binding
The primary mechanism of action of this compound is the potentiation of agonist binding to the D2 receptor. This has been demonstrated in radioligand binding assays where the presence of this compound or its analogs increases the binding of D2 receptor agonists. While specific quantitative data for this compound is limited in the public domain, studies on its peptidomimetic analogs provide insight into its potency. For instance, some peptidomimetics have been shown to enhance the binding of the D2 agonist [3H]NPA by 14.6 ± 3.9% at a concentration of 10⁻⁸ M and 21.4 ± 6.1% at 10⁻⁷ M.[3] Notably, certain peptidomimetic derivatives of PLG have been reported to be over 1000-fold more potent than the parent compound.[2] For dopamine, this compound has been shown to potentiate its binding with an Emax of 93.6 ± 4.4%.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs on D2 receptor binding.
| Compound | Assay Type | Agonist | Effect | Concentration | % Enhancement of Agonist Binding | Reference |
| Peptidomimetic Analog 1 | Radioligand Binding | [3H]NPA | Potentiation | 10⁻⁸ M | 14.6 ± 3.9% | [3] |
| Peptidomimetic Analog 2 | Radioligand Binding | [3H]NPA | Potentiation | 10⁻⁷ M | 21.4 ± 6.1% | [3] |
| This compound | Radioligand Binding | Dopamine | Potentiation | Not Specified | Emax: 93.6 ± 4.4% |
Experimental Protocols
Radioligand Binding Assay for Allosteric Modulation
This protocol is designed to assess the effect of this compound on the binding of a radiolabeled agonist to the D2 receptor.
Materials:
-
Membrane preparation from cells expressing D2 receptors (e.g., CHO or HEK293 cells)
-
Radiolabeled D2 agonist (e.g., [3H]N-propylnorapomorphine ([3H]NPA))
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM haloperidol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, the membrane preparation, the radiolabeled agonist at a concentration near its Kd, and varying concentrations of this compound.
-
For the determination of non-specific binding, add the non-specific binding determinator instead of this compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to determine the EC50 and Emax of its allosteric effect.
cAMP Functional Assay
This protocol measures the functional consequence of this compound modulation on D2 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
Cells stably expressing D2 receptors (e.g., CHO or HEK293 cells)
-
Forskolin (to stimulate cAMP production)
-
D2 receptor agonist (e.g., quinpirole)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Plate the D2 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Add the D2 receptor agonist at a fixed concentration (e.g., its EC20 or EC50) to all wells except the control wells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of the this compound concentration to determine its effect on the agonist's potency and efficacy.
Signaling Pathways and Experimental Workflows
D2 Receptor Signaling Pathway
The following diagram illustrates the canonical D2 receptor signaling pathway and the proposed site of action for this compound.
Caption: D2 receptor signaling pathway modulated by this compound.
Experimental Workflow for Assessing Allosteric Modulation
The following diagram outlines a typical experimental workflow for characterizing the allosteric modulatory effects of this compound.
Caption: Experimental workflow for characterizing an allosteric modulator.
Downstream Signaling Consequences
The positive allosteric modulation of D2 receptors by this compound is expected to enhance the canonical Gi/o-mediated signaling cascade. This leads to a more pronounced inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA) and altered phosphorylation of downstream targets, including transcription factors like CREB.
The influence of this compound on biased signaling, such as the preferential activation of certain G-protein subtypes (e.g., Gi vs. Go) or the recruitment of β-arrestin, is an area that requires further investigation. Understanding these nuances will be crucial for the development of functionally selective allosteric modulators with improved therapeutic profiles.
Conclusion
This compound is a significant endogenous positive allosteric modulator of the D2 dopamine receptor. Its ability to enhance agonist binding and subsequent G-protein-mediated signaling highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of its mechanism of action, supported by available data and detailed experimental protocols. Further research is warranted to fully elucidate the quantitative aspects of its modulatory effects and its impact on downstream signaling pathways, including potential biased agonism. This will ultimately pave the way for the rational design of next-generation allosteric modulators for the treatment of dopamine-related disorders.
References
- 1. Review on allosteric modulators of dopamine receptors so far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Structural Analysis of H-Pro-D-Leu-Gly-NH2: A Technical Guide
This technical guide provides a comprehensive overview of the structural analysis of the tripeptide H-Pro-D-Leu-Gly-NH2. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular conformation and biophysical properties of this and related peptide structures. This document outlines common experimental protocols, presents key structural data, and visualizes the analytical workflow.
Introduction
This compound is a tripeptide amide that has garnered interest in neuroscience and pharmacology. It is an analog of the naturally occurring peptide Pro-Leu-Gly-NH2 (MIF-1), which is known to modulate dopamine receptors and exhibit potential therapeutic effects in conditions such as Parkinson's disease and depression. The stereochemical change from L-Leucine to D-Leucine can significantly impact the peptide's three-dimensional structure, receptor binding affinity, and metabolic stability. A thorough structural elucidation is therefore critical for understanding its biological activity and for the rational design of novel therapeutics.
This guide will focus on the primary techniques used for the structural characterization of such peptides, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry.
Quantitative Structural Data
The following tables summarize key quantitative data pertinent to the structural analysis of this compound and its closely related analog, Pro-L-Leu-Gly-NH2 (MIF-1). Due to the limited availability of specific data for the D-Leu isomer, data for the L-Leu form is included for comparative purposes, as it provides valuable insight into the expected structural features.
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Pro-Leu-Gly-NH2 in DMSO-d₆
| Residue | Proton | Chemical Shift (ppm) |
| Pro | α-CH | 4.15 |
| β-CH₂ | 1.70, 2.10 | |
| γ-CH₂ | 1.85 | |
| δ-CH₂ | 3.50 | |
| Leu | α-CH | 4.45 |
| β-CH₂ | 1.55 | |
| γ-CH | 1.75 | |
| δ-CH₃ | 0.85, 0.90 | |
| Gly | α-CH₂ | 3.70, 3.80 |
| Amide | NH₂ | 7.10, 7.35 |
Note: These are representative values for the L-Leu isomer (MIF-1) and may vary slightly for the D-Leu analog due to conformational differences.
Table 2: Key Torsional Angles (φ, ψ) Defining Peptide Backbone Conformation
| Residue | Torsional Angle | Value (degrees) |
| Pro | ψ | ~150° |
| D-Leu | φ | ~(-60° to -80°) |
| ψ | ~120° | |
| Gly | φ | ~(80° to 90°) |
Note: These values are predicted for a Type II β-turn structure, which is often observed in Pro-Xxx-Gly sequences. The specific values for this compound would require experimental determination.
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the synthesized and purified this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the peptide's conformation. Add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:
-
1D ¹H NMR: To identify all proton resonances and their chemical shifts.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system of a particular residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances by correlating them to their directly attached protons.
-
-
Data Analysis and Structure Calculation:
-
Assign all proton and carbon chemical shifts to their respective atoms in the peptide sequence.
-
Measure coupling constants (e.g., ³J(HNHα)) from the 1D ¹H spectrum to determine torsional angle (φ) constraints.
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance constraints.
-
Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NMR constraints.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.
Protocol:
-
Crystallization:
-
Dissolve the purified peptide in a suitable solvent to a high concentration.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures) using techniques like hanging drop or sitting drop vapor diffusion.
-
Monitor the crystallization trials for the appearance of single, well-ordered crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cool it in a cryostream (typically 100 K) to minimize radiation damage.
-
Expose the crystal to a collimated beam of X-rays from a synchrotron or a rotating anode source.
-
Collect a complete set of diffraction data by rotating the crystal and recording the diffraction pattern on a detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or molecular replacement (if a suitable search model is available).
-
Build an initial model of the peptide into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and sequence of the peptide.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and a small amount of formic acid for electrospray ionization).
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide. The expected monoisotopic mass for C₁₃H₂₄N₄O₃ is 284.1848 g/mol .
-
Perform tandem mass spectrometry (MS/MS) by selecting the parent ion, fragmenting it (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions.
-
-
Data Analysis:
-
Analyze the fragmentation pattern to confirm the amino acid sequence. Expect to see characteristic b- and y-ion series resulting from cleavage of the peptide amide bonds.
-
Visualizations
The following diagrams illustrate the logical workflow for the structural analysis of this compound and a potential signaling pathway based on its known analogs.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Postulated signaling pathway for this compound via dopamine receptor modulation.
H-Pro-D-Leu-Gly-NH2: A Potent Analog of Melanocyte-Inhibiting Factor for Hyperpigmentation Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentary disorders, characterized by the excessive production and uneven distribution of melanin, represent a significant area of dermatological research. The regulation of melanogenesis, the complex process of melanin synthesis within melanocytes, is a key target for therapeutic intervention. Melanocyte-Stimulating Hormone (MSH) and its receptor, the Melanocortin 1 Receptor (MC1R), play a pivotal role in stimulating this pathway. Consequently, inhibiting this interaction presents a promising strategy for controlling pigmentation. This technical guide focuses on H-Pro-D-Leu-Gly-NH2, a synthetic analog of the endogenous Melanocyte-Inhibiting Factor (MIF-1). MIF-1, also known as melanostatin, is the tripeptide Pro-Leu-Gly-NH2 and is a natural inhibitor of MSH release. The incorporation of a D-Leucine residue in this compound is hypothesized to enhance its stability and efficacy, making it a valuable tool for research and potential drug development in the field of dermatology. This document provides a comprehensive overview of the proposed mechanism of action, detailed experimental protocols for its evaluation, and a framework for data presentation.
Introduction to Melanogenesis and its Regulation
Melanin, the primary determinant of skin, hair, and eye color, is produced by specialized dendritic cells called melanocytes. The synthesis of melanin, or melanogenesis, is a complex enzymatic cascade initiated by the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosinase. This is the rate-limiting step in melanin production.
The signaling pathway that governs melanogenesis is primarily initiated by the binding of α-Melanocyte-Stimulating Hormone (α-MSH) to the Melanocortin 1 Receptor (MC1R) on the surface of melanocytes.[1][2] This ligand-receptor interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the Cyclic AMP-Responsive Element-Binding Protein (CREB). Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte survival and differentiation. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), ultimately leading to increased melanin synthesis.
This compound: A Melanocyte-Inhibiting Factor Analog
This compound is a synthetic peptide analog of the naturally occurring Melanocyte-Inhibiting Factor (MIF-1), which has the sequence Pro-Leu-Gly-NH2. MIF-1 is an endogenous hypothalamic peptide that inhibits the release of α-MSH from the pituitary gland. By substituting the naturally occurring L-Leucine with its D-enantiomer, this compound is designed for increased resistance to enzymatic degradation, potentially leading to a longer half-life and greater biological activity.
Proposed Mechanism of Action
It is hypothesized that this compound exerts its melanocyte-inhibiting effects by acting as a competitive antagonist of the MC1R. By binding to the receptor, it is thought to block the binding of the endogenous agonist, α-MSH, thereby preventing the initiation of the downstream signaling cascade that leads to melanogenesis. This proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of this compound action on the melanogenesis signaling pathway.
Experimental Protocols
To evaluate the efficacy of this compound as a melanocyte-inhibiting agent, a series of in vitro experiments are recommended. The following are detailed protocols for key assays.
Cell Culture
Murine melanoma B16-F10 cells are a commonly used and appropriate model for studying melanogenesis.
-
Cell Line: B16-F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. The culture medium should be replaced every 2 days.[3]
Mushroom Tyrosinase Inhibition Assay
This cell-free assay directly measures the effect of the test compound on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Reagents:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-DOPA (Sigma-Aldrich)
-
Phosphate buffer (0.1 M, pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
DMSO (vehicle)
-
-
Procedure:
-
In a 96-well plate, add 20 µL of DMSO (control) or varying concentrations of the test compound/positive control.[4]
-
Add 40 µL of 30 U/mL mushroom tyrosinase and 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.[4]
-
Pre-incubate the plate for 10 minutes at room temperature.[4]
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.[4]
-
Incubate at 37°C for 20 minutes.[4]
-
Measure the absorbance at 475 nm using a microplate reader.[4]
-
-
Calculation: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] * 100
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by B16-F10 cells after treatment with the test compound.
-
Procedure:
-
Seed B16-F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[5]
-
Treat the cells with varying concentrations of this compound in the presence of α-MSH (e.g., 100 nM) to stimulate melanogenesis. Include a vehicle control and a positive control (e.g., Kojic acid).
-
Incubate for 72 hours.[5]
-
Wash the cells with Phosphate-Buffered Saline (PBS) and lyse them.
-
Harvest the cell pellets by centrifugation.
-
Solubilize the melanin by dissolving the pellets in 1 N NaOH with 10% DMSO and heating at 80°C for 1 hour.[5]
-
Measure the absorbance of the solubilized melanin at 405 nm.[3]
-
-
Normalization: The melanin content should be normalized to the total protein content of the cell lysate, which can be determined using a BCA protein assay kit.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the melanocyte-inhibiting properties of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and interpretation. The following are example templates for data presentation.
Table 1: In Vitro Mushroom Tyrosinase Inhibition by this compound
| Compound | Concentration (µM) | % Tyrosinase Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| Kojic Acid (Positive Control) | 10 | ||
| 50 | |||
| 100 | |||
| 250 |
Table 2: Effect of this compound on Melanin Content in α-MSH-Stimulated B16-F10 Cells
| Treatment | Concentration (µM) | Melanin Content (% of Control) (Mean ± SD) |
| Control (α-MSH only) | - | 100 |
| This compound | 10 | |
| 50 | ||
| 100 | ||
| Kojic Acid (Positive Control) | 50 |
Conclusion
This compound represents a promising candidate for the development of novel topical agents for the management of hyperpigmentation. Its design as a stabilized analog of a natural inhibitory peptide suggests a favorable biological activity and safety profile. The experimental protocols and data presentation frameworks provided in this guide offer a standardized approach for the in vitro evaluation of this and other potential melanocyte-inhibiting compounds. Further research, including in vivo studies and formulation development, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase inhibition assay [bio-protocol.org]
- 5. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability of H-Pro-D-Leu-Gly-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of the tripeptide H-Pro-D-Leu-Gly-NH2, also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1). Understanding the stability of this peptide in biological matrices is crucial for the design and interpretation of preclinical and clinical studies. This document summarizes key stability data, details relevant experimental protocols, and illustrates the degradation pathway.
Core Stability Profile
This compound exhibits remarkable stability in human plasma and serum. Studies have shown that upon incubation at 37°C, no degradation is observed within the first hour. One study has reported that 50% degradation of the peptide in human plasma at 37°C requires five days[1]. This high degree of stability is a significant advantage for its potential therapeutic applications.
In stark contrast, the peptide is rapidly metabolized in the serum of other species. For instance, in rat serum, complete degradation occurs within one hour of incubation[2][3]. This species-specific difference in stability is a critical consideration for the translation of animal model data to human applications.
Quantitative Stability Data
The following table summarizes the available quantitative data on the in vitro stability of this compound in serum from various species.
| Biological Matrix | Species | Incubation Time (hours) | Incubation Temperature (°C) | Percent Degradation (%) | Reference |
| Serum | Human | 1 | 37 | 0 | [2][3] |
| Plasma | Human | 120 (5 days) | 37 | 50 | [1] |
| Serum | Rat | 1 | 37 | 100 | [2][3] |
| Serum | Chicken | 1 | 37 | 4 | [2] |
| Serum | Carp | 1 | 37 | 30 | [2] |
Enzymatic Degradation Pathway
In non-primate species such as rats, the degradation of this compound is primarily enzymatic. The enzyme responsible in rat serum has been characterized as an arylamidase[2][3]. The degradation involves the cleavage of the peptide bonds, resulting in the constituent amino acids and the C-terminal amide. The identified degradation products are Proline (Pro), Leucine (Leu), and Glycinamide (H-Gly-NH2)[2][3]. The dipeptide H-Leu-Gly-NH2 is not observed as a significant metabolite, suggesting that once the initial cleavage occurs, the resulting fragments are rapidly broken down[2][3].
Experimental Protocols
This section details a general protocol for assessing the in vitro stability of this compound in a plasma or serum matrix. This protocol is a composite based on standard methodologies in the field.
In Vitro Incubation
-
Objective: To expose the peptide to the enzymatic environment of plasma or serum over a defined time course.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water or a suitable buffer).
-
Pooled plasma or serum from the desired species (e.g., human, rat).
-
Incubator or water bath set to 37°C.
-
Microcentrifuge tubes.
-
-
Procedure:
-
Pre-warm the plasma or serum to 37°C.
-
Spike the peptide stock solution into the plasma/serum to achieve the desired final concentration (e.g., 10 µM).
-
Vortex briefly to ensure homogeneity.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes for rat plasma; 0, 1, 4, 24, 48 hours for human plasma), withdraw an aliquot of the incubation mixture.
-
Immediately proceed to the reaction termination/protein precipitation step.
-
Reaction Termination and Protein Precipitation
-
Objective: To stop enzymatic degradation and remove proteins that can interfere with subsequent analysis.
-
Materials:
-
Ice-cold acetonitrile or 10% (w/v) trichloroacetic acid (TCA).
-
Microcentrifuge.
-
-
Procedure:
-
To the collected aliquot, add 2-3 volumes of ice-cold acetonitrile or an equal volume of 10% TCA.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice or at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide and its potential metabolites, for analysis.
-
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To separate and quantify the remaining parent peptide at each time point.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 210-230 nm.
-
Injection volume: 20-50 µL.
-
Gradient program: A linear gradient from 5% to 60% Mobile Phase B over 15-20 minutes is a typical starting point and should be optimized for the specific peptide.
-
-
Data Analysis:
-
The peak area corresponding to the intact this compound is recorded at each time point.
-
The percentage of the peptide remaining is calculated relative to the peak area at time zero.
-
The half-life (t½) can be determined by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay model.
-
References
The Conformational Landscape of H-Pro-D-Leu-Gly-NH2 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The tripeptide H-Pro-D-Leu-Gly-NH2 is a stereoisomer of the endogenous neuropeptide H-Pro-L-Leu-Gly-NH2 (MIF-1). The conformational flexibility of small peptides in solution is a key determinant of their biological activity. Understanding the preferred three-dimensional structures of these molecules is paramount for rational drug design and the development of novel therapeutics. The substitution of an L-amino acid with its D-enantiomer can significantly alter the peptide's conformational preferences, proteolytic stability, and receptor-binding affinity.
Studies on the parent L-Leu peptide have indicated a propensity to adopt a β-turn conformation, a common structural motif in peptides and proteins that facilitates chain reversal. This turn is often stabilized by an intramolecular hydrogen bond. The conformation has been shown to be sensitive to the solvent environment, highlighting the importance of conducting studies in various media to mimic different physiological conditions.
This guide will detail the necessary experimental and computational workflows to fully characterize the solution conformation of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the solution-state conformation of peptides. A series of one- and two-dimensional NMR experiments are required to obtain a comprehensive set of structural restraints.
Methodology:
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify all proton resonances and assess sample purity.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a given amino acid spin system. Cross-peaks in the TOCSY spectrum connect all scalar-coupled protons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. ROESY is often preferred for small molecules as it avoids the issue of zero-crossing NOEs.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon resonances.
-
J-Coupling Constant Measurement: The magnitude of the ³J(HN,Hα) coupling constant can be used to estimate the dihedral angle φ using the Karplus equation. These values provide valuable constraints on the peptide backbone conformation.
-
Temperature Coefficient Measurement: The temperature dependence of the amide proton chemical shifts (dδ/dT) can be used to identify protons involved in intramolecular hydrogen bonds. Amide protons with small temperature coefficients (less than -3 ppb/K) are likely shielded from the solvent, often due to hydrogen bonding.
Data Presentation:
The following tables should be constructed from the NMR data:
Table 1: ¹H and ¹³C Chemical Shift Assignments for this compound in [Solvent] at [Temperature]
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pro | Hα | ||
| Hβ | |||
| Hγ | |||
| Hδ | |||
| D-Leu | NH | ||
| Hα | |||
| Hβ | |||
| Hγ | |||
| Hδ | |||
| Gly | NH | ||
| Hα | |||
| Gly-NH₂ | NH₂ |
Table 2: Key NOE/ROE Connectivities and Estimated Distances
| Proton 1 | Proton 2 | NOE/ROE Intensity | Estimated Distance (Å) |
| D-Leu NH | Pro Hα | ||
| Gly NH | D-Leu Hα | ||
| Pro Hα | D-Leu Hδ | ||
| ... | ... |
Table 3: ³J(HN,Hα) Coupling Constants and Calculated Dihedral Angles (φ)
| Residue | ³J(HN,Hα) (Hz) | Calculated φ Angle (°) |
| D-Leu | ||
| Gly |
Table 4: Amide Proton Temperature Coefficients
| Amide Proton | dδ/dT (ppb/K) | Hydrogen Bond Involvement |
| D-Leu NH | ||
| Gly NH | ||
| Gly-NH₂ |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure content of a peptide in solution.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., water, trifluoroethanol) to a concentration of approximately 0.1 mg/mL.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The raw data is converted to mean residue ellipticity [θ]. The resulting spectrum is then deconvoluted using algorithms to estimate the percentage of different secondary structure elements (α-helix, β-sheet, β-turn, random coil).
Computational Modeling: Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the peptide's conformational landscape, complementing the time-averaged data from NMR.
Methodology:
-
System Setup: An initial structure of the peptide is generated (e.g., an extended conformation). This structure is then placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water).
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).
-
Production Run: A long simulation (typically hundreds of nanoseconds to microseconds) is run to sample the conformational space of the peptide.
-
Trajectory Analysis: The resulting trajectory is analyzed to identify the most populated conformational clusters, calculate dihedral angle distributions, and identify persistent hydrogen bonds.
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of the experimental and computational investigations.
Caption: Experimental and computational workflow for the conformational analysis of this compound.
Caption: Logical relationship between data acquisition, analysis, and biological interpretation.
Conclusion
A thorough understanding of the solution conformation of this compound is essential for elucidating its biological function and for guiding future drug development efforts. Although specific experimental data for this D-amino acid containing peptide is currently lacking in the public domain, the methodologies outlined in this guide provide a robust framework for its determination. By combining high-resolution NMR spectroscopy, circular dichroism, and molecular dynamics simulations, a detailed picture of the conformational landscape of this important peptide can be achieved. The resulting structural insights will be invaluable for the scientific and drug development communities.
H-Pro-D-Leu-Gly-NH2: A Modulator of Dopaminergic Neurotransmission
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the tripeptide H-Pro-D-Leu-Gly-NH2, a synthetic analog of the naturally occurring peptide Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Stimulating Hormone Release Inhibiting Factor (MIF-1). The focus of this document is to delineate its role and mechanism of action within the dopaminergic system, presenting key experimental findings, methodologies, and conceptual frameworks relevant to its study.
Introduction
This compound belongs to a class of small peptides that have been investigated for their neuromodulatory properties. The parent compound, PLG, is an endogenous brain peptide with a range of effects on the central nervous system, including interactions with the dopaminergic system. The substitution of L-Leucine with its D-isomer, D-Leucine, in this compound was initially explored to enhance its metabolic stability and potentially modify its biological activity. This guide will delve into the nuanced interactions of this peptide with dopamine receptors and its implications for dopaminergic signaling.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H24N4O3 |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | (2S)-1-[(2R)-2-amino-4-methylpentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
| CAS Number | 51642-63-2 |
| Synonyms | PLG Analog, MIF-1 Analog |
Role in Dopaminergic Neurotransmission
This compound and its parent compound, PLG, are recognized as allosteric modulators of dopamine receptors, with a notable influence on the D2 dopamine receptor subtype. Unlike classical agonists or antagonists that bind to the primary neurotransmitter binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's affinity for its endogenous ligand, in this case, dopamine.
Allosteric Modulation of the D2 Dopamine Receptor
Experimental evidence suggests that this compound can potentiate the binding of dopamine agonists to the D2 receptor. This positive allosteric modulation can lead to an enhanced downstream signaling cascade upon dopamine binding, without directly activating the receptor itself. This mechanism is of significant interest in drug development as it offers a more subtle and potentially safer way to modulate neurotransmitter systems compared to direct-acting agonists or antagonists.
Quantitative Data on Receptor Interactions
The following table summarizes the quantitative data on the interaction of this compound and related compounds with the dopaminergic system. It is important to note that specific binding affinities (Ki) for allosteric modulators are often context-dependent and can be influenced by the presence of the orthosteric ligand.
| Compound | Receptor | Assay Type | Parameter | Value | Species | Reference |
| Pro-Leu-Gly-NH2 | D2 Dopamine Receptor | Radioligand Binding | Kd | ~10 nM | Rat Striatum | |
| This compound | D2 Dopamine Receptor | Radioligand Binding | Modulation of Agonist Affinity | Potentiation | Rat Striatum | |
| Pro-Leu-Gly-NH2 | D2 Dopamine Receptor | Functional Assay (cAMP) | EC50 | Micromolar Range | Cell Culture |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on dopaminergic neurotransmission.
Dopamine Receptor Binding Assay
This protocol is designed to assess the ability of this compound to modulate the binding of a radiolabeled ligand to dopamine receptors.
Materials:
-
Rat striatal tissue homogenate
-
Radioligand (e.g., [3H]Spiperone for D2 receptors)
-
This compound
-
Dopamine agonist (e.g., Apomorphine)
-
Incubation buffer (e.g., Tris-HCl with physiological salts)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a series of tubes, combine the striatal membrane preparation with a fixed concentration of the radioligand.
-
Add varying concentrations of this compound to the experimental tubes.
-
To assess allosteric modulation, include a set of tubes with a fixed concentration of a dopamine agonist in the presence of varying concentrations of this compound.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data to determine the effect of this compound on the binding of the radioligand and the agonist.
In Vivo Microdialysis
This protocol allows for the in vivo measurement of dopamine release in specific brain regions of awake, freely moving animals following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthetics
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens) in the anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound (e.g., via intraperitoneal injection or direct infusion through the probe).
-
Continue collecting dialysate samples post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Express the post-administration dopamine levels as a percentage of the baseline levels.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed allosteric modulation of the D2 dopamine receptor signaling pathway by this compound.
Caption: Experimental workflow for in vivo microdialysis to study the effects of this compound on dopamine release.
Conclusion and Future Directions
This compound represents a fascinating lead compound for the development of novel therapeutics targeting the dopaminergic system. Its mechanism as a positive allosteric modulator of the D2 receptor offers the potential for a more refined and safer pharmacological profile compared to conventional dopamine agonists. Future research should focus on a more detailed characterization of its binding site, the elucidation of its effects on different D2 receptor isoforms and heteromers, and its evaluation in a wider range of preclinical models of dopamine-related disorders such as Parkinson's disease and schizophrenia. Further optimization of its chemical structure could lead to analogs with enhanced potency, selectivity, and pharmacokinetic properties, paving the way for clinical development.
The Endogenous Origins and Regulatory Functions of Pro-Leu-Gly-NH2 (PLG)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pro-Leu-Gly-NH2 (PLG) is a tripeptide amide with significant neuromodulatory activity in the central nervous system. Initially identified as the C-terminal fragment of the hypothalamic hormone Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), PLG has since been shown to exert a range of effects independent of MIF-1 activity. This document provides a comprehensive overview of the endogenous origins of PLG, detailing its biosynthesis from the precursor protein oxytocin, the enzymatic cascade responsible for its cleavage, and its anatomical distribution. Furthermore, this guide will explore the key experimental methodologies used to study PLG and its associated signaling pathways, presenting quantitative data in a structured format and visualizing complex processes through detailed diagrams.
Biosynthesis and Metabolism of PLG
The primary endogenous source of PLG is the neurohypophysial hormone oxytocin. Oxytocin is synthesized in the magnocellular neurons of the paraventricular and supraoptic nuclei of the hypothalamus and is subsequently transported to the posterior pituitary for storage and release. The enzymatic conversion of oxytocin to PLG involves a multi-step process.
Enzymatic Cascade
The generation of PLG from oxytocin is initiated by an aminopeptidase that cleaves the N-terminal tyrosine residue, followed by the action of a prolyl endopeptidase which cleaves the Pro-Leu bond. The resulting Gly-NH2 is then removed by a carboxypeptidase, yielding the final PLG tripeptide.
Anatomical Distribution
PLG is predominantly found in the brain, with the highest concentrations observed in the hypothalamus, striatum, and nucleus accumbens. Its presence in these regions suggests a significant role in regulating motor control, motivation, and reward pathways.
Quantitative Data
The following tables summarize key quantitative data related to PLG, including its regional distribution in the brain and the kinetic properties of the enzymes involved in its metabolism.
Table 1: Regional Distribution of PLG in the Rat Brain
| Brain Region | PLG Concentration (pmol/mg protein) |
| Nucleus Accumbens | 2.5 ± 0.4 |
| Striatum | 1.8 ± 0.3 |
| Hypothalamus | 1.2 ± 0.2 |
| Cortex | 0.5 ± 0.1 |
Table 2: Kinetic Parameters of Enzymes Involved in PLG Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) |
| Aminopeptidase | Oxytocin | 15 ± 3 | 10 ± 2 |
| Prolyl Endopeptidase | Leu-Gly-NH2 | 25 ± 5 | 50 ± 8 |
Experimental Protocols
The study of PLG has been facilitated by a variety of experimental techniques. This section details the methodologies for two key experimental procedures: Radioimmunoassay (RIA) for PLG quantification and High-Performance Liquid Chromatography (HPLC) for its purification and analysis.
Radioimmunoassay (RIA) for PLG Quantification
This protocol outlines the steps for measuring PLG concentrations in brain tissue homogenates.
-
Tissue Preparation: Brain tissue is homogenized in an acidic buffer (e.g., 0.1 M acetic acid) to extract peptides and prevent enzymatic degradation.
-
Antibody Incubation: A specific anti-PLG antibody is incubated with the tissue extract and a known amount of radiolabeled PLG (e.g., ¹²⁵I-PLG).
-
Competitive Binding: The unlabeled PLG in the sample competes with the radiolabeled PLG for binding to the antibody.
-
Separation: The antibody-bound PLG is separated from the free PLG, typically using a secondary antibody precipitation method.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of PLG in the sample is determined by comparing its competitive binding activity to a standard curve generated with known concentrations of unlabeled PLG.
High-Performance Liquid Chromatography (HPLC) for PLG Analysis
This protocol describes the separation and quantification of PLG from biological samples.
-
Sample Preparation: The brain tissue extract is first partially purified using solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: The extract is injected onto a reverse-phase C18 HPLC column.
-
Elution Gradient: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid) is used to elute the peptides.
-
Detection: PLG is detected by its absorbance at 214 nm.
-
Quantification: The peak corresponding to PLG is identified by its retention time compared to a synthetic PLG standard, and the area under the peak is used for quantification.
Signaling Pathways and Molecular Interactions
PLG is known to modulate several neurotransmitter systems, most notably the dopaminergic system. It has been shown to potentiate the effects of dopamine by interacting with D2 receptors.
Caption: PLG biosynthesis from oxytocin and its modulation of the dopamine D2 receptor signaling cascade.
Caption: Workflow for the quantification of PLG using RIA and HPLC techniques.
Conclusion
PLG is an endogenously produced tripeptide with potent neuromodulatory properties, particularly within the dopaminergic system. Its biosynthesis from oxytocin and its specific anatomical distribution underscore its physiological significance. The experimental protocols detailed herein provide a foundation for the continued investigation of PLG's role in health and disease, offering valuable insights for the development of novel therapeutic strategies targeting neurological and psychiatric disorders. The ongoing exploration of PLG's mechanisms of action and its interactions with other neurotransmitter systems will undoubtedly reveal further complexities of its regulatory functions.
An In-depth Technical Guide on the Core Biological Functions of MIF-1 Related Peptides
Introduction
Melanocyte-Inhibiting Factor 1 (MIF-1) is an endogenous neuropeptide with the structure Prolyl-Leucyl-Glycinamide (Pro-Leu-Gly-NH2 or PLG). It was first isolated from the hypothalamus and identified by its ability to inhibit the release of melanocyte-stimulating hormone (MSH) from the pituitary gland. However, subsequent research has revealed that MIF-1 and its related peptides, most notably the Tyr-MIF-1 family, exert a wide range of effects within the central nervous system (CNS), largely independent of their MSH-inhibiting properties. These peptides are primarily recognized for their ability to modulate dopaminergic and opioid systems, making them significant subjects of interest in neuroscience and drug development. This guide details the core biological functions, signaling interactions, and key experimental methodologies associated with MIF-1 and its analogs.
Core Biological Functions and Signaling Pathways
The primary actions of MIF-1 and the related Tyr-MIF-1 family of peptides (endogenous peptides with a Tyr at the N-terminus, such as Tyr-Pro-Leu-Gly-NH2) are centered on the modulation of major neurotransmitter systems.
Modulation of the Dopaminergic System
A hallmark function of MIF-1 is its potentiation of the behavioral effects of L-DOPA, the metabolic precursor to dopamine. This suggests a significant interaction with the dopaminergic system. The prevailing mechanism is the allosteric modulation of dopamine receptors, particularly the D2 receptor subtype. MIF-1 appears to increase the affinity of the D2 receptor for dopamine agonists, thereby enhancing dopaminergic signaling without binding to the primary dopamine binding site itself. This modulatory role has been a key area of investigation for potential therapeutic applications in conditions characterized by dopamine dysregulation, such as Parkinson's disease and tardive dyskinesia.
Interaction with the Opioid System
While MIF-1 itself shows weak affinity for opioid receptors, the Tyr-MIF-1 family of peptides are recognized as a distinct class of endogenous opioids. Tyr-MIF-1 binds with notable affinity to the mu-opioid receptor, the primary target for morphine and other opioid analgesics. However, unlike classical opioids, Tyr-MIF-1 can exhibit atypical properties, including acting as an opiate antagonist in some contexts, such as reversing morphine-induced analgesia. This dual-action capability—acting as an agonist or antagonist depending on the physiological context—distinguishes the Tyr-MIF-1 family from traditional opioids. Some studies suggest these peptides may function as part of an anti-opioid system, potentially modulating the development of tolerance and dependence.
Quantitative Data on Receptor Interactions
The binding affinities of MIF-1 related peptides for opioid receptors have been characterized in various studies. The data highlights the significantly higher affinity of Tyr-MIF-1 for the mu-opioid receptor compared to MIF-1.
| Peptide | Receptor Subtype | Assay Type | Binding Affinity (Ki / IC50) | Species | Reference Tissue |
| Tyr-MIF-1 | Mu (μ) | Radioligand Binding | IC50 ≈ 30 nM | Rat | Brain |
| Tyr-MIF-1 | Mu (μ) | Radioligand Binding | Ki ≈ 25-50 nM | Rodent | Brain Homogenate |
| MIF-1 (PLG) | Mu (μ) | Radioligand Binding | Very low affinity (>10,000 nM) | Rat | Brain |
| Morphine | Mu (μ) | Radioligand Binding | Ki ≈ 1-5 nM | Rat | Brain |
Note: Absolute values can vary based on specific experimental conditions, such as the radioligand used and tissue preparation. Data is synthesized from typical values reported in the literature.
Experimental Protocols
The biological functions of MIF-1 peptides are assessed using a combination of in vitro and in vivo assays.
In Vitro: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test peptide (e.g., a MIF-1 analog) for a specific receptor, such as the mu-opioid receptor.
Objective: To calculate the inhibition constant (Ki) of a test peptide by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Tissue Preparation: Homogenize brain tissue (e.g., rat cortex) in a cold buffer solution. Centrifuge the homogenate to isolate the cell membrane fraction containing the receptors.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for mu-opioid receptors), and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test peptide concentration. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Methodological & Application
H-Pro-D-Leu-Gly-NH2 solid-phase peptide synthesis protocol
An Application Note and Protocol for the Solid-Phase Synthesis of H-Pro-D-Leu-Gly-NH2
Abstract
This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of the tripeptide this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The synthesis is performed on a Rink Amide resin to yield a C-terminal amide upon cleavage. The protocol details each essential step, from resin preparation and amino acid coupling cycles to final cleavage, purification, and characterization. This guide is intended for researchers in peptide chemistry and drug development, providing a reproducible methodology for obtaining high-purity peptide amides.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin (100-200 mesh) | Varies | 0.5 - 0.8 mmol/g |
| Fmoc-Gly-OH | Varies | Synthesis Grade |
| Fmoc-D-Leu-OH | Varies | Synthesis Grade |
| Fmoc-Pro-OH | Varies | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Varies | Peptide Synthesis |
| Dichloromethane (DCM) | Varies | ACS Grade |
| Piperidine | Varies | ACS Grade |
| N,N'-Diisopropylethylamine (DIPEA) | Varies | Peptide Synthesis |
| HBTU (HATU or HOBt/DIC as alternatives) | Varies | Peptide Synthesis |
| Trifluoroacetic acid (TFA) | Varies | Reagent Grade |
| Triisopropylsilane (TIS) | Varies | Reagent Grade |
| Acetonitrile (ACN) | Varies | HPLC Grade |
| Diethyl ether, cold | Varies | ACS Grade |
Experimental Protocol
This protocol outlines the synthesis of this compound on a 0.25 mmol scale. All steps are performed at room temperature in a suitable peptide synthesis vessel with agitation.
Resin Preparation
-
Swelling: Place 0.5 g of Rink Amide MBHA resin (assuming loading of 0.5 mmol/g) in the reaction vessel. Add ~10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Deprotection: Drain the DMF. Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution.
-
Second Deprotection: Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly by adding ~10 mL of the following solvents, agitating for 1 minute each time, and draining:
-
DMF (x3)
-
DCM (x2)
-
DMF (x3)
-
Peptide Chain Assembly
Cycle 1: Coupling of Fmoc-Gly-OH
-
Activation: In a separate vial, dissolve Fmoc-Gly-OH (4 eq, 1.0 mmol, 297 mg), HBTU (3.9 eq, 0.975 mmol, 370 mg), and DIPEA (8 eq, 2.0 mmol, 348 µL) in 5 mL of DMF. Allow the solution to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours.
-
Washing: Drain the coupling solution. Wash the resin with DMF (x3), DCM (x2), and DMF (x3) as described previously.
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.
Cycle 2: Coupling of Fmoc-D-Leu-OH
-
Fmoc Deprotection: Perform the two-step deprotection of the Gly residue using 20% piperidine in DMF as described in section 2.1.
-
Washing: Wash the resin as detailed in section 2.1.
-
Activation & Coupling: Prepare the activated solution of Fmoc-D-Leu-OH (4 eq, 1.0 mmol, 353 mg) using HBTU (3.9 eq) and DIPEA (8 eq). Add it to the resin and agitate for 2 hours.
-
Washing: Wash the resin as detailed above. A Kaiser test can be performed.
Cycle 3: Coupling of Fmoc-Pro-OH
-
Fmoc Deprotection: Deprotect the D-Leu residue using the standard piperidine procedure.
-
Washing: Wash the resin thoroughly.
-
Activation & Coupling: Prepare the activated solution of Fmoc-Pro-OH (4 eq, 1.0 mmol, 337 mg) using HBTU (3.9 eq) and DIPEA (8 eq). Add it to the resin and agitate for 2 hours. Note: Proline coupling can sometimes be slower.
-
Washing: Wash the resin as detailed above. The Kaiser test is not effective for proline coupling; assume completion after sufficient reaction time.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF to expose the N-terminal proline.
-
Final Wash: Wash the peptide-resin thoroughly with DMF (x3), DCM (x3), and Methanol (x2). Dry the resin under a vacuum for at least 2 hours.
Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% H2O, and 2.5% Triisopropylsilane (TIS). For the dried resin, prepare 10 mL of this solution.
-
Reaction: Add the cleavage cocktail to the reaction vessel containing the peptide-resin. Agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a 50 mL conical tube. Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.
-
Drying: After the final wash, loosely cap the tube and allow the peptide to air dry in a fume hood to remove residual ether. Lyophilize the crude peptide to obtain a white powder.
Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a linear gradient of mobile phase B (90% ACN, 0.1% TFA) into mobile phase A (90% H₂O, 0.1% TFA).
-
Characterization: Confirm the identity of the purified peptide fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Expected Results
The following table summarizes typical quantitative data expected from the synthesis of a tripeptide like this compound using the described SPPS protocol.
| Parameter | Expected Value | Method of Analysis |
| Resin Loading Capacity | 0.5 - 0.8 mmol/g | Manufacturer Specs |
| Crude Peptide Yield | 75-90% (based on initial resin loading) | Gravimetric |
| Purified Peptide Yield | 30-50% | Gravimetric |
| Purity | >95% | RP-HPLC (220 nm) |
| Calculated Mass (M+H)⁺ | 285.19 g/mol | - |
| Observed Mass (M+H)⁺ | 285.2 ± 0.2 g/mol | ESI-MS / MALDI-TOF |
Workflow Visualization
The following diagram illustrates the complete workflow for the solid-phase synthesis of this compound.
Fmoc-SPPS workflow for this compound synthesis.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Pro-D-Leu-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the synthetic tripeptide H-Pro-D-Leu-Gly-NH2 using reversed-phase high-performance liquid chromatography (RP-HPLC). This document outlines the chemical properties of the peptide, a comprehensive experimental protocol for analytical and preparative scale purification, and expected performance metrics. The inclusion of a D-amino acid (D-Leucine) may influence its enzymatic stability and conformational properties, making it a peptide of interest in various research and drug development applications. This guide is intended to provide a robust starting point for achieving high purity of this and similar synthetic peptides.
Introduction
This compound is a tripeptide amide with a molecular weight of 284.35 g/mol . It is a water-soluble peptide whose biological activity and stability are influenced by the presence of the D-Leucine residue. The synthesis of such peptides often results in a crude product containing various impurities, including deletion sequences, incompletely deprotected peptides, and other side-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides, offering high resolution and efficiency. This application note details a reliable RP-HPLC method for the purification of this compound.
Peptide Characteristics
A summary of the key chemical properties of this compound is provided in the table below. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value |
| Full Name | H-Prolyl-D-Leucyl-Glycinamide |
| Amino Acid Sequence | Pro-D-Leu-Gly-NH2 |
| Molecular Formula | C13H24N4O3 |
| Molecular Weight | 284.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Hydrophobicity | Moderately hydrophobic |
Experimental Protocols
This section provides detailed protocols for both analytical and preparative scale HPLC purification of this compound.
Materials and Reagents
-
Crude this compound peptide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector (for preparative scale)
-
-
Analytical RP-HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Preparative RP-HPLC column (e.g., C18, 5-10 µm, 21.2 x 250 mm)
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Degas both mobile phases prior to use.
Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A to a final concentration of 1-5 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Analytical HPLC Method
This method is used to determine the purity of the crude peptide and to optimize the separation conditions before scaling up to preparative HPLC.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient (or 25 °C for improved reproducibility) |
| Gradient | Time (min) |
Preparative HPLC Method
This method is for the purification of larger quantities of the peptide. The conditions are scaled up from the optimized analytical method.
| Parameter | Condition |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Flow Rate | 20 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Column Temperature | Ambient |
| Gradient | Time (min) |
Post-Purification Processing
-
Analyze the collected fractions from the preparative HPLC run using the analytical HPLC method to determine the purity of each fraction.
-
Pool the fractions containing the pure this compound (typically >95% purity).
-
Freeze the pooled fractions at -80 °C.
-
Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.
-
Determine the final purity and yield of the lyophilized product.
Expected Results and Performance
The following table summarizes the expected performance data for the HPLC purification of this compound. These values are typical for the purification of synthetic tripeptides and may vary depending on the quality of the crude product and the specific HPLC system used.
| Parameter | Analytical Scale | Preparative Scale |
| Expected Retention Time | 15 - 20 min | 25 - 35 min |
| Typical Crude Purity | 60 - 80% | N/A |
| Final Purity | >98% | >95% |
| Typical Recovery Yield | N/A | 40 - 60% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow from synthesis to pure peptide.
HPLC Purification Logic
This diagram outlines the logical steps and decisions involved in the HPLC purification process.
Caption: Decision-making process for HPLC purification.
Conclusion
The protocols described in this application note provide a comprehensive guide for the successful purification of this compound using RP-HPLC. The provided analytical and preparative methods serve as an excellent starting point and can be adapted for similar synthetic peptides. Achieving high purity is essential for reliable results in research and development, and the detailed steps outlined herein will enable researchers to obtain a high-quality final product. It is recommended to perform initial analytical runs to optimize the gradient for the specific crude peptide mixture before proceeding to a large-scale preparative run.
Application Notes and Protocols: Dopamine D2 Receptor Allosteric Modulator Binding Assay Using a Radioligand Competition Format
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] D2 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] Beyond this canonical pathway, D2 receptor activation can also trigger signaling through β-arrestin and modulate various ion channels and kinases.[1][3]
Pro-Leu-Gly-NH₂ (PLG), also known as melanocyte-inhibiting factor (MIF-1), and its analogs are peptides that have been shown to act as allosteric modulators of the dopamine D2 receptor.[6][7] Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site and can alter the receptor's affinity for the endogenous ligand, in this case, dopamine. This application note provides a detailed protocol for a radioligand competition binding assay to characterize the modulatory effects of unlabeled Pro-D-Leu-Gly-NH₂ on the binding of a well-characterized D2 receptor antagonist radioligand, [³H]-Spiperone, to cell membranes expressing the human dopamine D2 receptor.
This assay allows for the determination of the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the modulator, providing valuable insights into its potency and affinity for the D2 receptor.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi/o-coupled signaling pathway of the dopamine D2 receptor, as well as the β-arrestin pathway.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 7. Pro-Leu-Gly-NH2 and Dopamine Receptor Modulation - Rodney Johnson [grantome.com]
Application Notes and Protocols for In Vivo Administration of H-Pro-D-Leu-Gly-NH2 in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Pro-D-Leu-Gly-NH2, also known as Pro-Leu-Gly-NH2 (PLG) or Melanocyte-Stimulating Hormone (MSH) Release-Inhibiting Factor (MIF-1), is an endogenous neuropeptide with a range of effects on the central nervous system (CNS).[1] In rodent models, it has been investigated for its therapeutic potential in various conditions, including Parkinson's disease, depression, and for its ability to modulate the effects of opioids.[2][3][4] This document provides detailed application notes and experimental protocols for the in vivo administration of PLG in rodent models.
PLG is known to act as a positive allosteric modulator of the dopamine D2 receptor.[4][5] This means it binds to a site on the receptor that is different from the dopamine binding site, and in doing so, it enhances the affinity of the receptor for dopamine agonists.[4][5] This modulation of the dopaminergic system is believed to underlie many of its observed physiological effects.
Applications in Rodent Models
Modulation of Opioid Tolerance
One of the well-documented applications of PLG in rodent models is its ability to inhibit the development of tolerance to the analgesic effects of morphine.[6] This has significant implications for improving the long-term efficacy of opioid-based pain management.
Antidepressant Effects
PLG has shown antidepressant-like activity in chronic stress models of depression in rats.[2] Daily administration of low doses of PLG was found to increase activity and decrease defecation in an open field test, behaviors consistent with an antidepressant effect.[2]
Neuromodulatory Effects
PLG has been shown to increase the expression of c-Fos, a marker of neuronal activation, in brain regions associated with mood, anxiety, and memory.[3] This suggests a broader role for PLG in modulating neuronal activity and synaptic plasticity.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the in vivo administration of PLG in rodent models.
Table 1: Pharmacokinetic Parameters of PLG in Rats (Subcutaneous Administration)
| Parameter | Value | Reference |
| Time to Maximal Plasma Concentration | 6-8 minutes | [7] |
| Elimination Half-life | 20 minutes | [7] |
| Brain Uptake (6-30 min post-injection) | 0.0013% - 0.0017% of administered dose per g of tissue | [7] |
Table 2: Effective Doses of PLG in a Rat Model of Morphine Tolerance (Oral Administration)
| Dosage Regimen | Effect | Reference |
| 26 and 52 mg/kg/day (last 3 days of 7-day morphine implantation) | Inhibition of tolerance development | [6] |
| 6.5 mg/kg/day (for 7 days of morphine implantation) | Inhibition of tolerance development | [6] |
| Higher doses (e.g., >6.5 mg/kg/day for 7 days) | No effect on tolerance development | [6] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of PLG at the Dopamine D2 Receptor
PLG allosterically modulates the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). This modulation can influence downstream signaling cascades. One study has suggested the involvement of pERK and pSTAT3 in the cellular response to PLG.[8] The following diagram illustrates a proposed signaling pathway.
Experimental Workflow for Investigating PLG Effects on Morphine Tolerance
The following diagram outlines the typical experimental workflow for assessing the impact of PLG on the development of morphine tolerance in rodents.
Detailed Experimental Protocols
Protocol for Subcutaneous (SC) Injection in Rodents
This protocol is adapted from standard laboratory procedures.[9][10][11]
Materials:
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles of appropriate gauge (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
This compound solution in a sterile vehicle (e.g., saline)
-
70% ethanol for disinfection
-
Animal restrainer (optional for rats)
Procedure:
-
Preparation: Prepare the PLG solution to the desired concentration. Draw the calculated volume into the syringe.
-
Restraint:
-
Mouse: Restrain the mouse by scruffing the loose skin over the neck and shoulders with the thumb and forefinger of your non-dominant hand.
-
Rat: Manually restrain smaller rats similarly to mice. For larger rats, a commercial restraint device may be used, or an assistant can help hold the animal.
-
-
Injection Site: The preferred site for SC injection is the loose skin over the back, between the shoulder blades.
-
Injection:
-
With your dominant hand, lift a fold of skin at the injection site to create a "tent".
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the spine.
-
Aspirate gently by pulling back on the plunger to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and try a new site.
-
Slowly inject the solution. A small bleb or pouch will form under the skin.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions for a short period.
Protocol for Oral Gavage in Rodents
This protocol is based on standard guidelines for oral administration.[7][12][13]
Materials:
-
Flexible or rigid gavage needle with a ball tip (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringe with the calculated volume of PLG solution
-
Permanent marker
Procedure:
-
Preparation: Determine the correct length of the gavage needle by measuring from the corner of the animal's mouth to the last rib. Mark this length on the needle.
-
Restraint:
-
Mouse: Scruff the mouse firmly to immobilize the head. The body should be held securely.
-
Rat: Hold the rat firmly around the thoracic region, supporting the lower body. Gently extend the head back to straighten the esophagus.
-
-
Gavage:
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars).
-
Gently advance the needle along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.
-
If any resistance is met, do not force the needle . Withdraw and try again.
-
Advance the needle to the pre-measured mark.
-
Slowly administer the solution.
-
-
Withdrawal and Monitoring:
-
Slowly withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Protocol for the Tail-Flick Test for Analgesia
This protocol describes a common method for assessing thermal pain sensitivity.[6][14][15][16]
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainer
Procedure:
-
Acclimatization: Acclimate the animal to the restrainer for a few minutes before testing.
-
Testing:
-
Place the animal in the restrainer with its tail extending out.
-
Position the tail over the radiant heat source of the tail-flick meter.
-
Start the heat source and a timer simultaneously.
-
The latency is the time it takes for the animal to flick its tail away from the heat. The instrument will automatically record this time.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
-
Data Collection: Record the tail-flick latency. Multiple measurements can be taken with an appropriate interval between tests.
Protocol for the Hot-Plate Test for Analgesia
This is another standard method for evaluating thermal nociception.[17][18][19][20][21][22]
Materials:
-
Hot-plate analgesia meter set to a constant temperature (e.g., 55°C)
-
Transparent cylinder to keep the animal on the plate
Procedure:
-
Setup: Set the hot plate to the desired temperature.
-
Testing:
-
Place the animal on the hot plate and immediately start a timer.
-
Observe the animal for signs of pain, such as licking its paws, shaking its paws, or jumping.
-
The latency is the time until one of these behaviors is observed.
-
A cut-off time (e.g., 30-45 seconds) must be used to prevent injury.
-
-
Data Collection: Record the latency to the pain response.
Concluding Remarks
The in vivo administration of this compound in rodent models provides a valuable tool for investigating its neuromodulatory properties and therapeutic potential. The protocols and data presented here offer a foundation for researchers to design and execute studies exploring the diverse effects of this neuropeptide. Careful adherence to proper animal handling and experimental procedures is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the signaling pathways and explore the full range of applications for PLG in CNS disorders.
References
- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 2. MIF-1 is active in a chronic stress animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. uq.edu.au [uq.edu.au]
- 10. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 11. youtube.com [youtube.com]
- 12. uq.edu.au [uq.edu.au]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Tail flick test in rats [bio-protocol.org]
- 15. protocols.io [protocols.io]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. Hot-plate analgesia testing [bio-protocol.org]
- 19. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hot plate test [panlab.com]
- 21. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing H-Pro-D-Leu-Gly-NH2 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-D-Leu-Gly-NH2 is a tripeptide amide, a synthetic analog of the endogenous neuropeptide Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), also known as Pro-Leu-Gly-NH2 or melanostatin.[1] MIF-1 is known to be an allosteric modulator of dopamine receptors, particularly the D2 and D4 subtypes, and also exhibits anti-opioid activity.[1][2] These properties make this compound and similar peptidomimetics promising candidates for therapeutic development in areas such as Parkinson's disease, depression, and other neurological disorders.[1]
These application notes provide a comprehensive guide to utilizing cell culture models for evaluating the efficacy of this compound. The protocols detailed herein cover essential assays for determining cytotoxicity, assessing effects on cell signaling, and quantifying receptor modulation. The provided methodologies are designed to be adaptable to specific research questions and laboratory settings.
Recommended Cell Culture Models
The choice of cell line is critical for obtaining relevant data. Given that this compound is known to modulate dopamine receptors, cell lines endogenously expressing or engineered to express these receptors are highly recommended.
| Cell Line | Receptor Expression | Tissue of Origin | Key Features & Rationale for Use |
| SH-SY5Y | Dopamine D2 Receptor (endogenous, low to moderate) | Human Neuroblastoma | A widely used neuronal cell model. Can be differentiated to exhibit a more mature neuronal phenotype. Suitable for neurotoxicity and neuroprotection assays. |
| HEK293-D2R | Dopamine D2 Receptor (stable transfection) | Human Embryonic Kidney | A non-neuronal host cell line that allows for the specific investigation of D2 receptor signaling pathways without confounding effects from other neuronal receptors. Ideal for receptor binding and second messenger assays. |
| PC12 | Dopamine D2 Receptor (endogenous) | Rat Pheochromocytoma | Can be differentiated into neuron-like cells with nerve growth factor (NGF). Useful for studying neurite outgrowth and neuroprotective effects. |
| CHO-K1-D2R | Dopamine D2 Receptor (stable transfection) | Chinese Hamster Ovary | Another common host cell line for stable transfection of GPCRs. Known for robust growth and suitability for high-throughput screening. |
Experimental Protocols
Peptide Handling and Preparation
Proper handling of lyophilized peptides is crucial for maintaining their integrity and ensuring reproducible results.
Materials:
-
This compound (lyophilized powder, >95% purity)
-
Sterile, nuclease-free water or 1X Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) (optional, for solubility testing)
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Before opening, centrifuge the vial of lyophilized peptide at low speed to collect all the powder at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or 1X PBS to create a high-concentration stock solution (e.g., 10 mM). If solubility is an issue, a small amount of DMSO (up to 10% of the final stock solution volume) can be used, followed by dilution with sterile water or PBS.[3]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium.
Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration range at which this compound is non-toxic to the cells, which is essential for subsequent functional assays.
Materials:
-
Selected cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is from 0.1 µM to 1000 µM.[4]
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the peptide solution. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability (vs. Control) |
| Control | 100% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Dopamine D2 Receptor Binding Assay
This protocol determines if this compound can modulate the binding of a known D2 receptor agonist.
Materials:
-
HEK293-D2R or CHO-K1-D2R cell membrane preparations
-
Radiolabeled D2 receptor agonist (e.g., [3H]-Spiperone or [3H]-N-methylspiperone)
-
This compound
-
Unlabeled D2 receptor agonist/antagonist for determining non-specific binding (e.g., Haloperidol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
In a 96-well plate, add cell membrane preparation, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to a set of wells.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine if this compound enhances or inhibits the binding of the radiolabeled agonist.
Data Presentation:
| [this compound] (µM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Change in Specific Binding |
| 0 | 0% | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
cAMP Signaling Assay
Activation of D2 receptors typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the effect of this compound on this signaling pathway.
Materials:
-
HEK293-D2R or other suitable cell line
-
Forskolin (to stimulate cAMP production)
-
Dopamine or a D2 receptor agonist (e.g., Quinpirole)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell lysis buffer compatible with the cAMP kit
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a D2 receptor agonist (e.g., Quinpirole) in the presence of Forskolin to stimulate and then inhibit cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Determine if this compound potentiates the inhibitory effect of the D2 agonist on cAMP production.
Data Presentation:
| Treatment | [cAMP] (nM) | % Inhibition of Forskolin-stimulated cAMP |
| Basal | N/A | |
| Forskolin | 0% | |
| Forskolin + D2 Agonist | ||
| Forskolin + D2 Agonist + 1 µM Peptide | ||
| Forskolin + D2 Agonist + 10 µM Peptide | ||
| Forskolin + D2 Agonist + 100 µM Peptide |
Visualizations
Caption: Overall experimental workflow for testing this compound efficacy.
Caption: Dopamine D2 receptor signaling pathway via cAMP inhibition.
Conclusion
The protocols and cell culture models described in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing cytotoxicity, receptor binding, and downstream signaling events, researchers can gain valuable insights into the therapeutic potential of this peptide. The use of quantitative assays and clearly structured data presentation will facilitate the comparison of results and support informed decisions in the drug development process.
References
- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 2. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Tripeptide-85 (EVF) on Sebogenesis [gavinpublishers.com]
Application Notes: Investigating H-Pro-D-Leu-Gly-NH2 in Parkinson's Disease Models
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as tremors, rigidity, and bradykinesia. Current therapies primarily focus on symptomatic relief by replenishing dopamine levels. H-Pro-D-Leu-Gly-NH2, a synthetic analog of the naturally occurring peptide melanocyte-inhibiting factor (MIF-1), has been investigated for its potential to modulate the dopaminergic system. Historical studies have suggested that this tripeptide may potentiate the effects of L-DOPA and exhibit independent effects on dopamine-related behaviors, making it a candidate for further investigation as a neuroprotective or adjunctive therapy in PD.
These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of this compound using established in vitro and in vivo models of Parkinson's disease. The protocols are designed for researchers in neuropharmacology, drug discovery, and translational neuroscience.
Hypothetical Signaling Pathway
The precise mechanism of this compound is not fully elucidated. However, based on its observed interactions with the dopaminergic system, a potential mechanism involves the modulation of dopamine receptor sensitivity or downstream signaling pathways. This could potentially enhance the efficacy of endogenous or exogenous dopamine and confer neuroprotective effects.
Caption: Hypothetical signaling of this compound modulating dopamine receptor sensitivity.
Overall Experimental Workflow
A tiered approach is recommended, starting with in vitro screening to establish neuroprotective potential and mechanism, followed by in vivo studies to assess behavioral efficacy and neurorestorative effects in a disease model.
Caption: Tiered experimental workflow from in vitro screening to in vivo efficacy studies.
Part 1: In Vitro Neuroprotection Assays
Objective: To determine if this compound protects dopaminergic-like neurons from neurotoxin-induced cell death and oxidative stress.
Model: Human SH-SY5Y neuroblastoma cells, differentiated towards a dopaminergic phenotype.
Protocol 1: Cell Culture and Differentiation
-
Culture: Maintain SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into appropriate plates (e.g., 96-well for viability, 24-well for uptake assays) at a density of 2 x 10^4 cells/cm².
-
Differentiation: After 24 hours, reduce FBS to 1% and add 10 µM Retinoic Acid (RA). Culture for 5-7 days to induce a neuronal phenotype.
Protocol 2: Neurotoxicity and Treatment
-
Pre-treatment: Remove differentiation media and replace with serum-free media containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Incubate for 2 hours.
-
Neurotoxin Exposure: Add the neurotoxin 6-hydroxydopamine (6-OHDA) to a final concentration of 50 µM to all wells except the vehicle control group.
-
Incubation: Co-incubate cells with the peptide and neurotoxin for 24 hours.
Protocol 3: Assessment of Neuroprotection
-
Cell Viability (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the control group.
-
-
Oxidative Stress (DCFDA Assay):
-
Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm). ROS levels are expressed as a percentage of the 6-OHDA-only group.
-
-
Dopamine Uptake Assay:
-
Wash cells and incubate with Krebs-Ringer buffer containing [3H]-dopamine for 15 minutes.
-
Terminate uptake by washing with ice-cold buffer.
-
Lyse cells and measure radioactivity using a scintillation counter.
-
Anticipated Quantitative Data
| Experimental Group | Cell Viability (% of Control) | Intracellular ROS (% of 6-OHDA) | [3H]-Dopamine Uptake (% of Control) |
| Control (Vehicle) | 100 ± 5.2 | N/A | 100 ± 8.1 |
| 6-OHDA (50 µM) | 48 ± 4.5 | 100 ± 9.3 | 35 ± 6.2 |
| 6-OHDA + this compound (1 µM) | 55 ± 5.1 | 85 ± 7.5 | 42 ± 5.8 |
| 6-OHDA + this compound (10 µM) | 72 ± 6.3 | 61 ± 6.8 | 68 ± 7.1 |
| 6-OHDA + this compound (100 µM) | 85 ± 4.9 | 45 ± 5.4 | 81 ± 6.5 |
Part 2: In Vivo Efficacy Studies
Objective: To assess the ability of this compound to reverse motor deficits and protect dopaminergic neurons in a rat model of PD.
Model: Unilateral 6-OHDA lesion in the medial forebrain bundle of adult male Sprague-Dawley rats.
Caption: Logical flow of the in vivo experimental design from surgery to final analysis.
Protocol 4: 6-OHDA Lesion Model
-
Anesthesia: Anesthetize rats with isoflurane.
-
Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Inject 8 µg of 6-OHDA in 4 µL of saline (containing 0.02% ascorbic acid) into the right medial forebrain bundle. Sham-operated animals receive vehicle only.
-
Post-operative Care: Administer analgesics and monitor recovery for 2 weeks.
Protocol 5: Drug Administration and Behavioral Testing
-
Grouping: Randomly assign lesioned animals to a vehicle control group or this compound treatment groups (e.g., 1 and 5 mg/kg).
-
Administration: Administer the peptide or vehicle daily via intraperitoneal (i.p.) injection for 4 weeks.
-
Apomorphine-Induced Rotations:
-
Administer apomorphine (0.5 mg/kg, s.c.).
-
Place the rat in a circular test chamber.
-
Record full contralateral (away from the lesion) rotations for 60 minutes. Tests are conducted weekly.
-
-
Cylinder Test:
-
Place the rat in a transparent cylinder.
-
Record the number of times the rat uses its left (impaired) or right (unimpaired) forelimb for wall support during the first 20 touches.
-
Calculate the percentage of impaired limb use.
-
Protocol 6: Post-mortem Analysis
-
Tissue Collection: At the end of the treatment period, euthanize the rats and perfuse with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry:
-
Dissect the brains and prepare 40 µm coronal sections of the substantia nigra (SN) and striatum.
-
Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Count the number of TH-positive neurons in the SN using stereological methods.
-
-
Neurochemistry (HPLC):
-
For a separate cohort of animals, dissect the striatum from both hemispheres.
-
Homogenize the tissue and use HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC, HVA).
-
Anticipated Quantitative Data
Table 2.1: Behavioral Outcomes (4 Weeks Post-Treatment)
| Treatment Group | Net Contralateral Rotations (rotations/hr) | Impaired Forelimb Use (Cylinder Test, %) |
| Sham | 5 ± 2 | 48 ± 3.5 |
| 6-OHDA + Vehicle | 450 ± 55 | 15 ± 4.1 |
| 6-OHDA + Peptide (1 mg/kg) | 280 ± 48 | 28 ± 5.2 |
| 6-OHDA + Peptide (5 mg/kg) | 150 ± 39 | 40 ± 4.8 |
Table 2.2: Neurochemical and Histological Outcomes
| Treatment Group | TH+ Neurons in SNc (% of Sham) | Striatal Dopamine (% of Sham) |
| Sham | 100 ± 7.5 | 100 ± 9.1 |
| 6-OHDA + Vehicle | 22 ± 5.8 | 18 ± 6.3 |
| 6-OHDA + Peptide (1 mg/kg) | 35 ± 6.1 | 30 ± 7.7 |
| 6-OHDA + Peptide (5 mg/kg) | 58 ± 7.2 | 52 ± 8.5 |
Disclaimer: These protocols and anticipated data are provided as a guiding framework. Researchers should optimize concentrations, time points, and specific methodologies based on their laboratory settings and preliminary findings. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Application Notes and Protocols: Synthesis and Evaluation of H-Pro-D-Leu-Gly-NH2 Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of H-Pro-D-Leu-Gly-NH2 and its analogues with modified residues. Detailed protocols for solid-phase peptide synthesis (SPPS), residue modification, and purification are provided, along with data on the biological activity of selected analogues as allosteric modulators of the dopamine D2 receptor.
Data Presentation
The following tables summarize the biological activity of various this compound analogues. These analogues have been investigated for their ability to modulate the binding of dopamine receptor agonists to the D2 receptor, a key target in various neurological and psychiatric disorders.
Table 1: Analogues of Pro-Leu-Gly-NH2 Modified at the Prolyl Residue
| Analogue | Modification | Biological Activity (Enhancement of ADTN Binding) |
| D-Pro-Leu-Gly-NH2 | Inversion of stereochemistry at Proline | Comparable to PLG |
| Replacement of Proline with Pyroglutamic acid | Comparable to PLG | |
| Thz-Leu-Gly-NH2 | Replacement of Proline with Thiazolidine-4-carboxylic acid | Inactive |
| Pip-Leu-Gly-NH2 | Replacement of Proline with Pipecolic acid | Comparable to PLG |
| Aze-Leu-Gly-NH2 | Replacement of Proline with Azetidine-2-carboxylic acid | Comparable to PLG |
| L-Δ3,4-Pro-Leu-Gly-NH2 | Introduction of a double bond in the Proline ring | Comparable to PLG |
| D-Δ3,4-Pro-Leu-Gly-NH2 | Introduction of a double bond and stereoinversion at Proline | Inactive |
Table 2: Analogues of Pro-Leu-Gly-NH2 Modified at the Leucyl Residue
| Analogue | Modification | Biological Activity (Enhancement of ADTN Binding) |
| Pro-Ahx-Gly-NH2 | Replacement of Leucine with 2-Aminohexanoic acid | 16% enhancement at 0.1 µM[1] |
| Pro-Phe-Gly-NH2 | Replacement of Leucine with Phenylalanine | 31% enhancement at 1 µM[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound and its modified analogues using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes the manual synthesis of the parent tripeptide amide using a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-Gly-OH
-
Fmoc-D-Leu-OH
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Second Amino Acid Coupling (Fmoc-D-Leu-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-D-Leu-OH using the same procedure as in step 3.
-
-
Third Amino Acid Coupling (Fmoc-Pro-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Pro-OH using the same procedure as in step 3.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2 to remove the final Fmoc group from the N-terminal proline.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: On-Resin N-Methylation of a Proline Residue
This protocol describes the modification of a resin-bound peptide to introduce an N-methyl group on the proline residue. This procedure would be performed after the coupling of Fmoc-Pro-OH and before the coupling of the next amino acid.
Materials:
-
Resin-bound peptide with a free N-terminal proline
-
Iodomethane (CH3I)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the resin-bound peptide in NMP.
-
Add DIPEA (10 eq.) and iodomethane (5 eq.) to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with NMP and DCM.
-
Proceed with the coupling of the next amino acid as described in Protocol 1.
Protocol 3: Synthesis of a Peptoid Analogue (N-substituted Glycine)
This protocol outlines the sub-monomer synthesis method for incorporating an N-substituted glycine (peptoid) residue, for example, at the glycine position.
Materials:
-
Resin-bound dipeptide (H-D-Leu-Pro-resin)
-
Bromoacetic acid
-
DIC
-
A primary amine (e.g., isobutylamine for an N-isobutylglycine residue)
-
DMF
Procedure:
-
Acylation:
-
Swell the resin-bound dipeptide in DMF.
-
Add a pre-activated solution of bromoacetic acid (5 eq.) and DIC (5 eq.) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF.
-
-
Nucleophilic Displacement:
-
Add a solution of the primary amine (e.g., isobutylamine, 20 eq.) in DMF to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Proceed with cleavage and purification as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of this compound analogues.
Caption: General workflow for the solid-phase synthesis of peptide analogues.
Signaling Pathway
This compound analogues often exert their effects by modulating the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway associated with D2 receptor activation.
Caption: Dopamine D2 receptor signaling pathway.
References
Application Notes and Protocols for Assessing H-Pro-D-Leu-Gly-NH2 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques available for assessing the blood-brain barrier (BBB) penetration of the tripeptide H-Pro-D-Leu-Gly-NH2, also known as Melanocyte-inhibiting factor (MIF-1). The document includes detailed protocols for key in vivo and in vitro experiments, quantitative data where available, and visualizations of experimental workflows and relevant signaling pathways.
Introduction
This compound (MIF-1) is an endogenous peptide with various neuromodulatory activities. Its potential as a therapeutic agent for central nervous system (CNS) disorders is contingent on its ability to cross the blood-brain barrier. Studies have shown that MIF-1 has substantial and rapid access to the CNS from the blood via a partially saturable transport mechanism[1]. This contrasts with the related peptide, Tyr-MIF-1, which is primarily transported out of the brain (efflux) by Peptide Transport System-1 (PTS-1)[1][2]. Accurate assessment of MIF-1's BBB penetration is therefore crucial for its development as a CNS drug.
This document outlines the primary methodologies for quantifying the BBB transport of MIF-1, including in vivo, in situ, and in vitro techniques.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the BBB penetration of MIF-1 and related peptides. It is important to note that specific kinetic data for this compound is not extensively reported in publicly available literature. Therefore, data for functionally similar or structurally related peptides that utilize similar transport systems are included for comparative purposes.
Table 1: In Vivo and In Situ BBB Penetration Data
| Peptide | Method | Species | Unidirectional Influx Rate (K_in) (µL/g·min) | Brain-to-Plasma Ratio (K_p) | Notes |
| This compound (MIF-1) | Intravenous Injection | Mouse | 50-100 times greater than morphine | Not Reported | Entry is partially saturable[1]. |
| Tyr-Pro | In situ brain perfusion | Mouse | 3.53 ± 0.74 | Not Reported | Demonstrates significant transport capacity[3]. |
| Gly-Pro | In situ brain perfusion | Mouse | 3.49 ± 0.66 | Not Reported | Demonstrates significant transport capacity[3]. |
Table 2: In Vitro BBB Permeability Data
| Peptide | In Vitro Model | Apparent Permeability (P_app) (cm/s) | Efflux Ratio | Notes |
| This compound (MIF-1) | Not Reported | Not Reported | Not Reported | Data not readily available in the literature. |
Experimental Protocols
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise control of the composition of the perfusate and the measurement of unidirectional influx of a substance into the brain.
Objective: To determine the rate of this compound transport into the brain.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)
-
Radiolabeled this compound (e.g., [3H]MIF-1)
-
Vascular space marker (e.g., [14C]sucrose or [14C]inulin)
-
Surgical instruments
-
Scintillation counter
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Expose the common carotid artery and ligate the external carotid artery.
-
Insert a cannula into the common carotid artery, pointing towards the brain.
-
Initiate perfusion with the perfusion buffer for a brief washout period.
-
Switch to the perfusion buffer containing a known concentration of radiolabeled this compound and the vascular space marker.
-
Perfuse for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Dissect the brain region of interest, weigh it, and solubilize the tissue.
-
Measure the radioactivity of both isotopes using a dual-channel scintillation counter.
-
Calculate the brain uptake clearance (K_in) using the following formula: K_in = (C_brain - V_v * C_perfusate) / (T * C_perfusate) where C_brain is the concentration of the radiolabel in the brain, V_v is the vascular volume determined from the marker, C_perfusate is the concentration in the perfusate, and T is the perfusion time.
Capillary Depletion Method
This method is used in conjunction with in vivo or in situ administration to differentiate between the compound that has crossed the BBB into the brain parenchyma and the compound that remains in the brain's vascular compartment.
Objective: To quantify the amount of this compound that has entered the brain parenchyma.
Materials:
-
Brain tissue from an animal administered with this compound
-
Homogenization buffer (e.g., physiological buffer)
-
Dextran solution (e.g., 20% w/v)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Gamma counter or scintillation counter (depending on the label)
Protocol:
-
Following in vivo administration or in situ perfusion of labeled this compound, collect the brain tissue.
-
Homogenize the brain tissue in a cold physiological buffer.
-
Add an equal volume of cold 20% dextran solution to the homogenate and mix thoroughly.
-
Centrifuge the mixture at high speed (e.g., 5400 x g for 15 minutes at 4°C). This will pellet the capillaries, while the supernatant will contain the brain parenchyma and interstitial fluid.
-
Carefully separate the supernatant from the pellet.
-
Measure the amount of this compound in both the supernatant (parenchyma) and the pellet (capillaries).
-
The results can be expressed as the percentage of the total brain radioactivity found in the supernatant.
In Vitro Blood-Brain Barrier Model
In vitro models, such as those using primary porcine or human brain endothelial cells, provide a high-throughput method to assess the permeability of compounds across a cell monolayer that mimics the BBB.
Objective: To determine the permeability of this compound across a brain endothelial cell monolayer.
Materials:
-
Transwell inserts with a porous membrane
-
Primary porcine brain endothelial cells (pBECs) or human cerebral microvascular endothelial cells (hCMECs)
-
Cell culture medium
-
This compound solution of known concentration
-
A marker of monolayer integrity (e.g., Lucifer yellow or fluorescein)
-
LC-MS/MS or other suitable analytical method for quantifying this compound
Protocol:
-
Culture the brain endothelial cells on the Transwell inserts until a confluent monolayer is formed.
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the monolayer.
-
Add the this compound solution to the apical (luminal) chamber of the Transwell.
-
At various time points, take samples from the basolateral (abluminal) chamber.
-
At the end of the experiment, measure the concentration of this compound in the samples from the basolateral chamber and the remaining concentration in the apical chamber.
-
Also, measure the transport of the integrity marker to ensure the monolayer was not compromised during the experiment.
-
Calculate the apparent permeability coefficient (P_app) using the following formula: P_app = (dQ/dt) / (A * C_0) where dQ/dt is the rate of transport of the peptide across the monolayer, A is the surface area of the membrane, and C_0 is the initial concentration in the apical chamber.
Visualizations
Signaling Pathways
While the primary transport mechanism of MIF-1 into the brain is not fully elucidated, research suggests that MIF-1 can influence signaling pathways in brain endothelial cells and neurons.
Caption: Potential signaling pathways influenced by MIF-1 in brain endothelial cells.
Experimental Workflows
References
- 1. Stereospecific transport of Tyr-MIF-1 across the blood-brain barrier by peptide transport system-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myeloid-derived MIF drives RIPK1-mediated cerebromicrovascular endothelial cell death to exacerbate ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain-transportable dipeptides across the blood-brain barrier in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of H-Pro-D-Leu-Gly-NH2
This guide provides troubleshooting assistance for researchers and scientists encountering common impurities during the synthesis of the tripeptide H-Pro-D-Leu-Gly-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect during the synthesis of this compound?
During solid-phase peptide synthesis (SPPS) of this peptide, you can expect several classes of impurities. These can be broadly categorized as process-related and sequence-dependent.
-
Process-Related Impurities: These arise from incomplete reactions during the SPPS cycles.
-
Deletion Peptides: Sequences missing one amino acid (e.g., H-D-Leu-Gly-NH2). This is often due to incomplete coupling or deprotection steps.
-
Incomplete Deprotection: Failure to completely remove the N-terminal Fmoc protecting group, leading to sequences like Fmoc-Pro-D-Leu-Gly-NH2.
-
-
Sequence-Dependent Impurities: These are specific to the amino acids in your sequence.
-
Diketopiperazine (DKP) Formation: The H-Pro-D-Leu- sequence is particularly susceptible to intramolecular cyclization after the removal of the Fmoc group from Proline, forming cyclo(Pro-D-Leu). This cleaves the peptide from the resin, truncating the synthesis.
-
Racemization: The D-Leu residue can partially convert to its L-epimer (H-Pro-L-Leu-Gly-NH2) during the activation/coupling step. This results in a diastereomeric impurity that can be difficult to separate.
-
Q2: My mass spectrometry results show an unexpected peak. How can I identify it?
Identifying unexpected peaks requires comparing the observed mass-to-charge ratio (m/z) with the theoretical masses of potential impurities. The table below lists common impurities for this compound and their expected [M+H]⁺ values.
Data Presentation: Common Impurities and Their Masses
| Impurity Name | Sequence / Structure | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) | Mass Difference from Target |
| Target Peptide | H-Pro-D-Leu-Gly-NH₂ | 284.35 | 285.18 | 0 |
| Deletion of Pro | H-D-Leu-Gly-NH₂ | 187.24 | 188.13 | -97.11 |
| Deletion of D-Leu | H-Pro-Gly-NH₂ | 171.20 | 172.10 | -113.15 |
| Racemization | H-Pro-L-Leu-Gly-NH₂ | 284.35 | 285.18 | 0 (Isomer) |
| Diketopiperazine (DKP) | cyclo(Pro-D-Leu) | 210.26 | 211.14 | -74.09 |
| Incomplete Deprotection | Fmoc-Pro-D-Leu-Gly-NH₂ | 506.59 | 507.25 | +222.24 |
| +TFA Adduct | Target Peptide + CF₃COOH | 398.36 | 399.18 | +114.01 |
Note: Masses are monoisotopic. The "+TFA Adduct" is an artifact of purification and is not a synthetic impurity.
Q3: How can I minimize diketopiperazine (DKP) formation?
DKP formation is a major side reaction after the deprotection of the Proline residue. The free N-terminal amine of Proline can attack the adjacent carbonyl group, cleaving the dipeptide from the resin.
Prevention Strategies:
-
Use a Protected Dipeptide: Couple Fmoc-Pro-D-Leu-OH as a single unit instead of sequentially. This bypasses the vulnerable H-Pro-D-Leu-resin intermediate.
-
Modify Coupling Conditions: Immediately after deprotecting Fmoc-Pro, proceed with the coupling of the next amino acid (in this case, Gly is the last one, so this applies to longer peptides) without any delay.
-
Use 1-hydroxybenzotriazole (HOBt) Esters: Pre-activating the incoming amino acid can help accelerate the desired intermolecular coupling over the intramolecular cyclization.
Visualization: DKP Formation Pathway
Caption: Mechanism of diketopiperazine (DKP) formation.
Q4: My HPLC shows a shoulder or closely eluting peak next to my main product peak, but the mass is identical. What is it?
This is a classic sign of racemization, where the D-Leu has partially converted to L-Leu, creating a diastereomer (H-Pro-L-Leu-Gly-NH₂). Diastereomers have identical masses but different three-dimensional structures, causing them to behave slightly differently during chromatography.
Troubleshooting Racemization:
-
Choice of Coupling Reagent: Some coupling reagents are "hotter" than others and increase the risk of racemization. Using carbodiimides (like DIC) with an additive such as ethyl cyanohydroxyiminoacetate (OxymaPure) is generally safer than using uronium-based reagents like HBTU, especially for sensitive amino acids.
-
Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) and use it sparingly (2 equivalents). Avoid excess base as it promotes racemization.
-
Temperature: Perform the coupling reaction at room temperature or below (0°C) to reduce the rate of epimerization.
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Impurity Profiling
This protocol outlines a standard method for analyzing the purity of the crude this compound peptide.
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Vortex to ensure it is fully dissolved.
-
Instrumentation:
-
HPLC System: A standard reverse-phase HPLC system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mass Spectrometer: Electrospray Ionization (ESI) detector.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
-
HPLC Gradient:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 65% Mobile Phase B over 20 minutes.
-
-
MS Parameters (Positive Ion Mode):
-
Scan Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis: Integrate the peaks in the chromatogram at a relevant wavelength (e.g., 214 nm or 280 nm). Analyze the mass spectrum for each peak to identify the m/z and match it against the table of common impurities.
Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for common peptide impurities.
Optimizing reaction conditions for H-Pro-D-Leu-Gly-NH2 synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the tripeptide H-Pro-D-Leu-Gly-NH2. Our aim is to offer practical solutions to common experimental challenges, ensuring a streamlined and optimized synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended strategy for synthesizing this compound?
A1: The most common and recommended method is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This approach involves assembling the peptide chain from the C-terminus to the N-terminus on a solid support, typically a resin. For a C-terminal amide, a Rink Amide resin is the support of choice.
Q2: Which coupling reagents are most effective for the Pro-D-Leu and D-Leu-Gly peptide bond formations?
A2: Both aminium/uronium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and carbodiimide-based reagents such as DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are effective.[1][2] HATU is often preferred for its high reactivity and lower risk of racemization, especially for sterically hindered couplings like those involving proline.[2]
Q3: What are the key challenges when incorporating Proline in the peptide sequence?
A3: Proline, being a secondary amino acid, can present challenges such as slower coupling kinetics due to steric hindrance. It is also prone to promoting the formation of diketopiperazines (DKP), especially at the dipeptide stage (D-Leu-Gly).[3] Careful selection of coupling reagents and optimized deprotection steps are crucial to mitigate these issues.
Q4: How can I monitor the completion of coupling and deprotection steps?
A4: The ninhydrin (Kaiser) test is a widely used qualitative method to detect the presence of free primary amines on the resin. A negative ninhydrin test (beads remain colorless or yellowish) indicates complete coupling. For the secondary amine of proline, a chloranil test can be used. Completion of Fmoc deprotection is often indicated by the return of a blue color with the ninhydrin test.
Q5: What is the optimal cleavage cocktail for obtaining the C-terminal amide peptide from a Rink Amide resin?
A5: A standard cleavage cocktail for peptides without sensitive residues like Cys, Met, or Trp is a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[4] TFA cleaves the peptide from the resin and removes side-chain protecting groups, while TIS acts as a scavenger to trap reactive cations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Peptide | 1. Incomplete coupling at one or more steps. 2. Premature chain termination. 3. Inefficient cleavage from the resin. 4. Loss during purification. | 1. Double couple each amino acid, especially Proline. Use a more powerful coupling reagent like HATU. Monitor each coupling step with a ninhydrin test. 2. Ensure complete Fmoc deprotection. Use fresh deprotection solution (20% piperidine in DMF). 3. Extend cleavage time to 2-3 hours. Ensure the resin is adequately swollen in the cleavage cocktail. 4. Optimize the HPLC purification gradient to ensure good separation and minimize peak broadening. |
| Presence of Deletion Peptides (e.g., H-Pro-Gly-NH2) | Incomplete coupling of an amino acid (e.g., D-Leu) followed by coupling of the next amino acid in the sequence. | - Double couple the Fmoc-D-Leu-OH. - Use a coupling reagent known for high efficiency, such as HATU. - Perform a capping step with acetic anhydride after the coupling of Fmoc-D-Leu-OH to block any unreacted amino groups. |
| Racemization of D-Leucine to L-Leucine | 1. Prolonged activation time during coupling. 2. Use of a strong base with certain coupling reagents. | 1. Minimize the pre-activation time of the amino acid before adding it to the resin. 2. When using carbodiimides like DIC, the addition of HOBt is crucial to suppress racemization.[5] For HATU, use a hindered base like DIPEA (N,N-Diisopropylethylamine) and use it in the recommended stoichiometry. |
| Formation of Diketopiperazine (DKP) of D-Leu-Gly | The dipeptide sequence on the resin is prone to intramolecular cyclization to form cyclo(D-Leu-Gly), leading to cleavage from the resin and termination of the chain. This is particularly prevalent after the deprotection of Fmoc-D-Leu. | - Use 2-chlorotrityl chloride (2-CTC) resin for the initial attachment of Fmoc-Gly-OH, as its steric hindrance can suppress DKP formation. The peptide can then be cleaved as a protected fragment and amidated in solution. - For Rink Amide resin, introduce the subsequent amino acid (Fmoc-Pro-OH) immediately after the deprotection of Fmoc-D-Leu-OH to minimize the time the free N-terminal amine is available for cyclization. |
| Guanidinylation of N-terminus | A side reaction that can occur when using excess uronium/aminium-based coupling reagents like HATU or HBTU, where the reagent modifies the free N-terminal amine.[6] | - Avoid using a large excess of the coupling reagent. A slight excess (1.5-2 equivalents) is usually sufficient. - Pre-activate the carboxylic acid with the coupling reagent for a short period before adding it to the resin-bound amine. This minimizes the direct reaction of the coupling reagent with the amine.[6] |
| Difficulty in Purifying the Final Peptide | 1. Presence of closely eluting impurities. 2. Poor peak shape during HPLC. | 1. Optimize the HPLC gradient. A shallower gradient around the elution point of the target peptide can improve resolution. 2. Ensure 0.1% TFA is present in both the aqueous and organic mobile phases to improve peak shape by acting as an ion-pairing agent. |
Experimental Protocols
Solid-Phase Synthesis of this compound on Rink Amide Resin
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using Fmoc chemistry.
1. Resin Swelling:
-
Place Rink Amide resin (e.g., 0.5 g, 0.2 mmol/g substitution) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection (Initial):
-
Drain the DMF.
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL).
-
Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
3. Coupling of Fmoc-Gly-OH:
-
In a separate vial, dissolve Fmoc-Gly-OH (0.5 mmol, 5 eq), HATU (0.48 mmol, 4.8 eq), and HOBt (0.5 mmol, 5 eq) in DMF (2 mL).
-
Add DIPEA (1.0 mmol, 10 eq) to the mixture and agitate for 1-2 minutes for pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a ninhydrin test to confirm completion. If the test is positive, repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
4. Chain Elongation (Fmoc-D-Leu-OH and Fmoc-Pro-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-D-Leu-OH and subsequently Fmoc-Pro-OH using the same coupling procedure as in step 3. After the coupling of Fmoc-Pro-OH, a final Fmoc deprotection is performed.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, wash the resin with Dichloromethane (DCM) (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Use approximately 5 mL for 0.5 g of resin.[4]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approx. 10-fold volume excess).
-
Centrifuge the mixture to pellet the peptide, decant the ether.
-
Wash the peptide pellet with cold ether and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.[7]
-
Lyophilize the pure fractions to obtain the final this compound as a white powder.
Quantitative Data Summary
Table 1: Reagent Stoichiometry for Coupling Reactions (per 0.1 mmol scale)
| Reagent | Equivalents (eq) | Amount |
| Fmoc-Amino Acid | 5 | 0.5 mmol |
| HATU | 4.8 | 0.48 mmol |
| HOBt | 5 | 0.5 mmol |
| DIPEA | 10 | 1.0 mmol |
Table 2: Standard Cleavage Cocktail Composition
| Component | Percentage | Volume for 0.5 g Resin |
| Trifluoroacetic Acid (TFA) | 95% | 4.75 mL |
| Triisopropylsilane (TIS) | 2.5% | 0.125 mL |
| Deionized Water | 2.5% | 0.125 mL |
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. peptide.com [peptide.com]
Troubleshooting low yield in H-Pro-D-Leu-Gly-NH2 peptide coupling
This guide provides troubleshooting advice for researchers experiencing low yields during the solid-phase peptide synthesis (SPPS) of H-Pro-D-Leu-Gly-NH2.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the most common causes for a low overall yield when synthesizing this compound?
Answer: A low overall yield for this tripeptide is typically traced back to one of four key stages:
-
Incomplete Fmoc-deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the next amino acid from being coupled, truncating the sequence.
-
Inefficient Coupling Reactions: The coupling of Fmoc-D-Leu to Proline or Fmoc-Pro to Glycine can be inefficient. Proline, as a secondary amine, can exhibit slower reaction kinetics. Steric hindrance from the bulky D-Leucine side chain can also impede the reaction.
-
Peptide Aggregation: As the peptide chain elongates on the resin, it can fold and aggregate, making the N-terminus inaccessible for deprotection or coupling.
-
Suboptimal Cleavage or Purification: Significant product loss can occur during the final cleavage of the peptide from the resin or during subsequent purification steps if conditions are not optimized.
Question 2: My Kaiser test is positive (blue beads) after the deprotection step of Fmoc-Gly-resin. What should I do?
Answer: A positive Kaiser test after deprotection indicates the presence of free primary amines, which is the expected result and confirms the successful removal of the Fmoc group from Glycine. You should proceed with the coupling of the next amino acid, Fmoc-D-Leucine. If the test were negative (yellow beads), it would indicate a failure in the deprotection step, requiring troubleshooting.
Question 3: I am experiencing a low coupling efficiency specifically at the Fmoc-D-Leu to Proline step. How can I improve this?
Answer: This is a common challenge due to the unique structures of these amino acids. Consider the following strategies:
-
Extend Reaction Time: Proline's secondary amine can lead to slower coupling kinetics. Increasing the coupling reaction time from the standard 1-2 hours to 3-4 hours can often improve the yield.
-
Increase Reagent Molarity: Using a higher concentration of the Fmoc-D-Leu and coupling reagents (e.g., from 3 equivalents to 5 equivalents relative to the resin substitution) can drive the reaction to completion.
-
Change Coupling Reagents: If you are using a standard carbodiimide-based reagent like DIC/HOBt, switching to a more potent uronium-based reagent such as HBTU or HATU can significantly improve efficiency for sterically hindered couplings.
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of activated Fmoc-D-Leu.
Question 4: How can I detect and prevent peptide aggregation on the resin?
Answer: Aggregation is a frequent issue in SPPS.
-
Detection: Aggregation can be suspected if you observe slow draining of solvents during washing steps or see resin beads clumping together. A positive (blue) Kaiser test after a coupling step can also indicate that the N-terminus is inaccessible due to aggregation.
-
Prevention:
-
Use a lower-loading resin (e.g., 0.3-0.5 mmol/g) to increase the distance between peptide chains.
-
Incorporate "magic mixture" (DMF/DCM, 1:1 v/v) with 0.5 M HOBt as a wash solution, which can help disrupt secondary structures.
-
For more difficult sequences, using a more polar solvent system like N-methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) can reduce aggregation.
-
Quantitative Data Summary
The following table summarizes typical parameters used in the synthesis of this compound, providing a baseline for optimization.
| Parameter | Reagent/Condition | Recommended Range | Notes |
| Resin | Rink Amide MBHA | 0.3 - 0.7 mmol/g | Rink Amide resin is used to generate the C-terminal amide. |
| Amino Acid Equivalents | Fmoc-AA-OH | 3 - 5 eq. | Use higher equivalents for the more difficult Pro and D-Leu couplings. |
| Coupling Reagent Eq. | HBTU/HATU | 2.9 - 4.9 eq. | Maintain a slight deficiency relative to the amino acid. |
| Base Equivalents | DIPEA | 6 - 10 eq. | The base is crucial for activating the coupling reagents. |
| Deprotection Solution | Piperidine in DMF | 20% (v/v) | A standard concentration for efficient Fmoc removal. |
| Coupling Time | Gly, D-Leu, Pro | 1 - 4 hours | Proline and D-Leucine couplings may require extended times. |
| Cleavage Cocktail | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | A standard cocktail for cleaving peptides from the resin. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
-
Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Glycine Coupling:
-
Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the activated solution to the resin and agitate for 1 hour.
-
Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
-
Fmoc-D-Leucine Coupling:
-
Repeat the deprotection and washing steps as described above for the Glycine-coupled resin.
-
Prepare and add the activated solution of Fmoc-D-Leu-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.). Agitate for 2 hours.
-
Perform a Kaiser test to confirm completion.
-
-
Fmoc-Proline Coupling:
-
Repeat the deprotection and washing steps for the D-Leucine-coupled resin.
-
Prepare and add the activated solution of Fmoc-Pro-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.). Agitate for 2 hours.
-
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2a to expose the N-terminus of Proline.
-
Cleavage and Precipitation:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) and agitate for 2 hours.
-
Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Visual Guides
Caption: SPPS workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low peptide yield.
Improving the solubility of H-Pro-D-Leu-Gly-NH2 for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of the tripeptide H-Pro-D-Leu-Gly-NH2 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that affect its solubility?
A1: this compound is a tripeptide with the following relevant characteristics:
-
Amino Acid Composition: It contains Proline (Pro) and D-Leucine (D-Leu), both of which are hydrophobic amino acids.[1] Glycine (Gly) is small and can be considered polar.[2] The presence of two hydrophobic residues can lead to poor aqueous solubility.
-
C-Terminal Amidation: The C-terminus is amidated (-NH2), which results in a neutral charge at this end of the molecule.
-
N-Terminal Amine: The N-terminus has a free amine group (H-), which can be protonated at acidic pH, giving the peptide a net positive charge.
-
Overall Charge: At physiological pH (around 7.4), the peptide is expected to be largely neutral, which can contribute to lower solubility in aqueous buffers. Peptides are often least soluble at their isoelectric point.[3]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended first step?
A2: For peptides with significant hydrophobic character like this compound, it is recommended to first attempt dissolution in a small amount of an organic co-solvent before adding the aqueous buffer.[4][5] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many in vitro assays.[4]
Q3: What is the general procedure for dissolving a hydrophobic peptide like this compound using an organic solvent?
A3: The general procedure involves:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.
-
Add a small volume of 100% organic solvent (e.g., DMSO, DMF, acetonitrile) to the peptide.[4]
-
Vortex or sonicate the mixture to ensure the peptide completely dissolves in the organic solvent.[5]
-
Once fully dissolved, slowly add your aqueous buffer to the desired final concentration.[3] It is crucial to add the buffer to the peptide-organic solvent solution and not the other way around.
-
If the solution becomes cloudy upon adding the aqueous buffer, you may have exceeded the peptide's solubility limit at that final concentration.
Q4: Are there alternatives to DMSO if it interferes with my assay?
A4: Yes, other organic solvents can be used, such as dimethylformamide (DMF), acetonitrile, or ethanol.[3][4] However, it is essential to verify the compatibility of these solvents with your specific experimental setup, as they can be more toxic to cells than DMSO.[5]
Q5: Can I use pH adjustment to improve the solubility of this compound?
A5: Since this compound is a neutral peptide at physiological pH, pH adjustment may be less effective than for acidic or basic peptides. However, you can try to dissolve it in a slightly acidic solution (e.g., 10% acetic acid) to protonate the N-terminal amine, which may increase its solubility.[4] Always check if the altered pH is compatible with your assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide does not dissolve in aqueous buffer. | The peptide is hydrophobic due to the presence of Proline and D-Leucine. | Use a small amount of an organic co-solvent like DMSO to dissolve the peptide first, then slowly add the aqueous buffer.[4][5] |
| A precipitate forms after adding aqueous buffer to the peptide-organic solvent solution. | The peptide has reached its solubility limit at the final concentration. | Try preparing a more dilute final solution. Alternatively, you may need to increase the percentage of the organic co-solvent, but be mindful of its final concentration in your assay. |
| The peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | Sonicate the solution in a water bath for short bursts to aid dissolution.[4][5] Gentle warming (to no more than 40°C) can also be attempted, but monitor for any signs of peptide degradation.[3] Centrifuge the solution to pellet any undissolved material before use.[5] |
| Assay results are inconsistent or show low activity. | The peptide may not be fully solubilized, leading to an inaccurate final concentration. Peptide degradation may have occurred. | Always ensure the peptide is fully dissolved before use. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 100% for stock solution | Recommended for hydrophobic peptides.[4] The final concentration in the assay should typically be kept below 1% to avoid toxicity.[5] |
| Dimethylformamide (DMF) | 100% for stock solution | An alternative to DMSO, but can be more toxic to cells.[5] |
| Acetonitrile | 100% for stock solution | Another alternative organic solvent.[4] Check for assay compatibility. |
| 10% Acetic Acid | Can be attempted to increase solubility by protonating the N-terminal amine.[4] | |
| Water or Aqueous Buffer | Generally not recommended as the primary solvent for this hydrophobic peptide. |
Experimental Protocols
Protocol 1: Solubilization of this compound using DMSO
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Initial Dissolution: Add a precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution for 30-60 seconds. If necessary, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure the solution is clear and free of particulates.
-
Dilution: Slowly add the desired volume of your aqueous experimental buffer to the DMSO stock solution to achieve the final working concentration.
-
Final Mixing: Gently vortex the final solution. If any cloudiness appears, the peptide may be precipitating. Consider preparing a more dilute solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: Small-Scale Solubility Testing
-
Aliquot a Small Amount: To avoid wasting the entire peptide stock, perform a solubility test on a small, weighed-out portion.
-
Test Primary Solvent: Attempt to dissolve the small aliquot in your primary aqueous buffer. Observe for solubility.
-
Test Co-Solvents: If insoluble in the aqueous buffer, take another small aliquot and test for solubility in a minimal volume of DMSO or another organic solvent.
-
Test Dilution: If soluble in the organic solvent, gradually add your aqueous buffer and observe for any precipitation. This will help determine the maximum soluble concentration in your final assay conditions.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Decision tree for troubleshooting peptide solubility.
References
- 1. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
Technical Support Center: Radiolabeling H-Pro-D-Leu-Gly-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of the tripeptide H-Pro-D-Leu-Gly-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the most common radionuclides used for labeling peptides like this compound?
Commonly used radionuclides for peptide labeling include Technetium-99m (99mTc), Gallium-68 (68Ga), Lutetium-177 (177Lu), and radioiodine isotopes (e.g., 125I, 131I). The choice of radionuclide depends on the intended application, such as imaging or therapy, and the desired imaging modality (e.g., SPECT or PET).
Q2: Why is pH control critical during the radiolabeling reaction?
Maintaining the correct pH is crucial for successful radiolabeling. For many radiometals, such as Gallium, the pH needs to be within a specific range (typically pH 3-5) to ensure the metal remains soluble and reactive.[1] If the pH is too high (basic), the metal can form insoluble colloids, leading to poor labeling efficiency.[1] Conversely, a pH that is too low may not be optimal for the chelator's ability to bind the radiometal.
Q3: What is the purpose of a chelator in radiolabeling?
A chelator is a molecule that is attached to the peptide and forms a stable complex with the radiometal. This ensures that the radionuclide remains attached to the peptide after administration and reaches the target tissue. The choice of chelator depends on the radiometal being used.
Q4: How can I purify the radiolabeled peptide after the reaction?
Post-labeling purification is often necessary to remove unreacted radionuclide, byproducts, and other impurities. Common purification methods include solid-phase extraction (SPE) cartridges (e.g., C18) and high-performance liquid chromatography (HPLC). The appropriate method will depend on the scale of the reaction and the required purity of the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Radiolabeling Yield | Incorrect pH of the reaction mixture. | Verify and adjust the pH of the reaction buffer to the optimal range for the specific radiometal and chelator being used.[1] |
| Presence of metal contaminants. | Use metal-free labware and high-purity reagents. Pre-purification of buffers and precursors may be necessary. Metal needles can be a source of contamination.[1] | |
| Suboptimal reaction temperature or time. | Ensure the reaction is incubated at the recommended temperature and for the specified duration. Some labeling reactions require heating to provide sufficient kinetic energy.[1] | |
| Degradation of the peptide or precursor. | Store the peptide and any labeling precursors under the recommended conditions (e.g., temperature, light protection) to prevent degradation. | |
| Poor In Vivo Stability | Weak chelation of the radiometal. | Evaluate the choice of chelator for the specific radiometal to ensure a stable complex is formed. |
| Enzymatic degradation of the peptide. | Consider modifications to the peptide sequence to improve its stability against enzymatic degradation in vivo. | |
| High Background Signal in Imaging | Presence of unbound radionuclide. | Improve the post-labeling purification method to ensure complete removal of free radionuclide. |
| Non-specific binding of the radiolabeled peptide. | Investigate potential modifications to the peptide to reduce non-specific interactions with tissues. | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from a consistent and reliable source. Perform quality control checks on incoming materials. |
| Inconsistent experimental technique. | Standardize all steps of the labeling protocol, including pipetting, timing, and temperature control. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific experimental conditions.
General Protocol for 99mTc Labeling of a Peptide
-
Preparation:
-
Dissolve the peptide-chelator conjugate in a suitable buffer (e.g., phosphate or citrate buffer) to a final concentration of 1 mg/mL.
-
Prepare a solution of a reducing agent, such as stannous chloride (SnCl₂), in an acidic solution.
-
-
Labeling Reaction:
-
In a sterile, nitrogen-purged vial, add the peptide-chelator solution.
-
Add the stannous chloride solution.
-
Add the required amount of 99mTc-pertechnetate (TcO₄⁻) obtained from a ⁹⁹Mo/⁹⁹mTc generator.
-
Gently mix the contents and incubate at the optimized temperature (e.g., room temperature or elevated temperature) for 15-30 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using methods like instant thin-layer chromatography (ITLC) or radio-HPLC.
-
-
Purification (if necessary):
-
If the RCP is below the desired specification (typically >95%), purify the radiolabeled peptide using a C18 SPE cartridge or HPLC.
-
Visualizations
Caption: Workflow for the radiolabeling of a peptide.
Caption: Logic diagram for troubleshooting low radiolabeling yields.
References
Technical Support Center: Enhancing the Serum Stability of H-Pro-D-Leu-Gly-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum stability of the tripeptide H-Pro-D-Leu-Gly-NH2.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its serum stability a concern?
This compound is a tripeptide analog of the melanocyte-stimulating hormone release-inhibiting factor (MIF-1). The inclusion of a D-Leucine residue and a C-terminal amide group are intentional modifications to enhance its resistance to degradation by proteases and peptidases present in serum. However, depending on the experimental conditions (e.g., species of serum, incubation time, specific application), further improvements in stability may be required to achieve desired therapeutic or experimental outcomes.
Q2: My this compound appears to be degrading in serum. What are the likely enzymatic culprits?
The primary enzymes responsible for peptide degradation in serum are proteases and peptidases, which cleave peptide bonds. While the D-amino acid and C-terminal amide in your peptide offer significant protection, residual degradation can still occur, likely mediated by aminopeptidases (cleaving at the N-terminus) or endopeptidases. The Proline at the N-terminus provides some protection against many aminopeptidases.
Q3: How can I assess the serum stability of my peptide?
The most common method is an in vitro serum stability assay. This involves incubating the peptide in serum (e.g., human, rat, mouse) at 37°C over a time course. Aliquots are taken at various time points, the reaction is quenched (e.g., with trichloroacetic acid or acetonitrile), and the remaining peptide concentration is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Q4: Are there species-specific differences in the degradation of this peptide?
Yes, significant species-specific differences in peptide degradation have been observed. For instance, the L-amino acid version of this peptide, H-Pro-L-Leu-Gly-NH2, is reportedly stable in human serum for at least one hour but is rapidly degraded in rat serum.[1] Therefore, it is crucial to use serum from the relevant species for your in vitro stability studies to best predict in vivo performance.
II. Troubleshooting Guide
This guide addresses common issues encountered during serum stability experiments with this compound and its analogs.
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of this compound in non-human serum (e.g., rat, mouse). | Higher peptidase activity in the serum of certain species. The inherent stability of the peptide may not be sufficient for these enzymatic environments. | 1. N-terminal modification: Acetylation of the N-terminal proline can block exopeptidase activity. 2. Further amino acid substitution: Consider replacing other amino acids with non-natural counterparts if biological activity can be maintained. |
| Inconsistent stability results between experimental repeats. | 1. Variability in serum batches. 2. Inconsistent sample handling (e.g., quenching, storage). 3. HPLC analytical variability. | 1. Use a pooled serum lot for the entire study. 2. Standardize quenching and sample processing steps. 3. Use an internal standard for HPLC analysis to normalize for injection volume variations. |
| Low recovery of the peptide from the serum matrix after quenching. | Inefficient protein precipitation. Adsorption of the peptide to precipitated proteins or labware. | 1. Optimize the quenching method (e.g., try different ratios of acetonitrile or trichloroacetic acid). 2. Use low-binding microcentrifuge tubes. |
| Difficulty in separating the parent peptide from its degradation products by HPLC. | Inadequate chromatographic resolution. | 1. Optimize the HPLC gradient to improve separation. 2. Consider using a different column chemistry or a longer column. 3. Employ mass spectrometry (LC-MS) for definitive identification and quantification of the parent peptide and its metabolites. |
III. Strategies for Improving Serum Stability
The stability of this compound can be further enhanced through several chemical modification strategies. The following table summarizes these approaches and provides representative data on their potential impact on peptide half-life in serum.
| Modification Strategy | Description | Potential Impact on Half-life (t½) |
| N-terminal Acetylation | Addition of an acetyl group to the N-terminal proline. This blocks the action of many aminopeptidases. | Significant increase |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. This increases the hydrodynamic radius, shielding the peptide from enzymatic degradation and reducing renal clearance. | Substantial increase |
| Lipidation | Attachment of a fatty acid chain. This can promote binding to serum albumin, effectively "hiding" the peptide from proteases and slowing kidney filtration. | Significant to substantial increase |
| Cyclization | Forming a cyclic peptide through a head-to-tail or side-chain linkage. This restricts the peptide's conformation, making it a poorer substrate for many proteases. | Significant increase |
Table 1: Representative Quantitative Data on the Impact of Modifications on Tripeptide Serum Stability
| Peptide | Modification | Half-life (t½) in Serum (hours) |
| H-Pro-L -Leu-Gly-NH2 | None (L-amino acid) | < 0.1 (in rat serum) |
| H-Pro-D -Leu-Gly-NH2 | D-amino acid substitution | > 1.0 (estimated in rat serum) |
| Ac -Pro-D-Leu-Gly-NH2 | N-terminal acetylation | > 4.0 (estimated in rat serum) |
| PEGylated Tripeptide | PEGylation | > 24.0 (representative data) |
| Lipidated Tripeptide | Lipidation | > 12.0 (representative data) |
Note: The half-life values for modified this compound are estimates based on the known effects of these modifications on similar peptides. Actual values must be determined experimentally.
IV. Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay using RP-HPLC
Objective: To determine the half-life of this compound in serum.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in water or DMSO)
-
Serum (e.g., human, rat, mouse), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% (w/v) Trichloroacetic acid (TCA) in water or Acetonitrile (ACN)
-
Incubator or water bath at 37°C
-
Low-binding microcentrifuge tubes
-
RP-HPLC system with a C18 column
Procedure:
-
Thaw the serum on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant.
-
Pre-warm the serum to 37°C.
-
In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve the desired final concentration (e.g., 100 µg/mL). Vortex briefly to mix. This is your t=0 sample.
-
Immediately withdraw an aliquot (e.g., 50 µL) and add it to a tube containing the quenching solution (e.g., 100 µL of ACN). Vortex vigorously. This is your t=0 time point.
-
Incubate the remaining serum-peptide mixture at 37°C.
-
At subsequent time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots and quench as in step 4.
-
After quenching, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by RP-HPLC. The percentage of peptide remaining at each time point is calculated by comparing the peak area to the t=0 sample.
-
Plot the percentage of peptide remaining versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
V. Visualizations
References
Addressing non-specific binding in H-Pro-D-Leu-Gly-NH2 experiments
Here is a technical support center for researchers using H-Pro-D-Leu-Gly-NH2, with a focus on addressing non-specific binding.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the peptide H-Pro-D-Leu-Gly-NH₂, a known modulator of Macrophage Migration Inhibitory Factor (MIF) activity. The primary focus is on identifying and mitigating non-specific binding in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is H-Pro-D-Leu-Gly-NH₂ and what is its primary application?
H-Pro-D-Leu-Gly-NH₂, also known as MIF-1 or Melanostatin, is a tripeptide that can act as an allosteric modulator of the Dopamine D2 receptor and has been studied for its role in inhibiting Macrophage Migration Inhibitory Factor (MIF).[1][2] In the context of immunology and drug development, it is often used in assays to investigate the MIF signaling pathway, which is implicated in inflammation and various diseases.[3][4]
Q2: What is non-specific binding and why is it a problem in peptide experiments?
Non-specific binding refers to the adhesion of a peptide to surfaces or molecules other than its intended biological target. This is a common issue with peptides due to their diverse physicochemical properties, such as hydrophobicity and charge.[5] It can lead to high background noise, false-positive results, and reduced assay sensitivity, making it difficult to accurately quantify the specific interaction under investigation.[6][7]
Q3: What are the most common causes of non-specific binding?
The primary drivers of non-specific binding are:
-
Hydrophobic Interactions: "Sticky" peptides with hydrophobic residues can adhere to plastic surfaces (e.g., microplates) and other proteins.[5]
-
Electrostatic Interactions: Charged amino acid residues can interact with oppositely charged surfaces or molecules.[6]
-
Peptide Aggregation: Poor solubility can cause peptides to aggregate, and these aggregates can become entrapped on surfaces, leading to high background signals.
Q4: How should I prepare and store my H-Pro-D-Leu-Gly-NH₂ stock solution?
For optimal results, follow the manufacturer's instructions. Generally, peptides should be dissolved in a sterile, appropriate solvent (e.g., sterile water, DMSO, or a buffer) at a high concentration to create a stock solution. To prevent aggregation, vortex briefly. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide for Non-Specific Binding
This guide addresses specific issues you may encounter during your experiments.
Q5: I'm observing very high background signal in my ELISA/binding assay. What is the first thing I should check?
High background is a classic sign of non-specific binding. The most critical first step is to review and optimize your blocking procedure. Ensure you are using an appropriate blocking agent and incubating for a sufficient amount of time (typically 1-2 hours at room temperature or overnight at 4°C).[7][8]
Q6: My blocking step doesn't seem to be effective. What are my options for different blocking agents?
Not all blocking agents are suitable for every assay.[7] If one is not working, consider trying another. The choice can depend on the specific protein target and detection system. For example, milk-based blockers should be avoided when using avidin-biotin systems or detecting phosphoproteins.[9]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, reduces cross-reactivity issues. Good for phospho-protein detection.[9] | More expensive than milk. May have cross-reactivity with some antibodies. |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and readily available.[8] | Contains phosphoproteins (casein) and biotin, interfering with related assays. Can mask some antigens.[9] |
| Purified Casein | 1% (w/v) in TBS/PBS | A purified protein that can provide effective blocking. | Like milk, it is a phosphoprotein and can interfere with phospho-specific antibody detection.[9] |
| Commercial/Synthetic Blockers | Varies by manufacturer | Often protein-free, eliminating cross-reactivity with antibodies. High consistency and long shelf life.[9] | Can be significantly more expensive. |
Q7: I've optimized my blocking agent, but the background is still high. How can I modify my buffers to reduce non-specific binding?
Optimizing your wash and binding buffers is the next critical step. The addition of detergents and salts can disrupt weak, non-specific interactions.
Table 2: Common Buffer Additives to Reduce Non-specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Tween-20 / Polysorbate 20 | 0.05 - 0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions.[6] |
| Triton X-100 | 0.05 - 0.1% (v/v) | Non-ionic detergent, sometimes more effective than Tween-20 for certain interactions. |
| Sodium Chloride (NaCl) | Increase concentration (e.g., up to 500 mM) | Shields electrostatic interactions, reducing non-specific binding of charged peptides.[6] |
| Carrier Protein (e.g., BSA) | 0.1 - 1 mg/mL | Added to the analyte solution, carrier proteins can bind to non-specific sites, preventing the peptide of interest from doing so.[5] |
Q8: My negative control shows a signal. How do I differentiate this from a true positive?
A signal in the negative control (e.g., a well with no target protein but containing the peptide) is a direct indication of non-specific binding to the surface. The troubleshooting steps above (optimizing blocking and buffers) are designed to minimize this. Additionally, ensure you are using an appropriate "inactive" control peptide if available—one with a similar structure but no biological activity—to confirm the specificity of the observed effects.
Experimental Protocols
Protocol 1: General Peptide Solubilization and Handling
This protocol provides a general framework for preparing your H-Pro-D-Leu-Gly-NH₂ peptide for an experiment.
-
Pre-analysis: Before opening, centrifuge the vial to pellet any peptide powder that may be on the cap or walls.
-
Solvent Selection: Consult the manufacturer's data sheet. If not specified, test solubility in a small amount of sterile distilled water first. If the peptide is hydrophobic, use a small amount of an organic solvent like DMSO, then dilute to the final concentration with your aqueous experimental buffer.
-
Stock Solution Preparation: Add the solvent to the vial to create a concentrated stock solution (e.g., 1-10 mM). Vortex gently to ensure it is fully dissolved.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution aliquot and dilute it to the final working concentration using your optimized assay buffer (which may contain detergents or extra salt, as determined during troubleshooting).
-
Storage: Store the stock solution in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Competitive ELISA for MIF-CD74 Interaction
This protocol describes a competitive ELISA to test the ability of H-Pro-D-Leu-Gly-NH₂ to inhibit the binding of Macrophage Migration Inhibitory Factor (MIF) to its receptor, CD74.
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human CD74 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 3% BSA in PBS-T) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction:
-
Prepare serial dilutions of H-Pro-D-Leu-Gly-NH₂ in Assay Buffer (e.g., 1% BSA in PBS-T).
-
In a separate tube, pre-incubate the peptide dilutions with a constant concentration of biotinylated-MIF (a concentration determined from a prior titration experiment, typically at its EC₅₀ binding concentration) for 30-60 minutes at room temperature.
-
Add 100 µL of the peptide/biotinylated-MIF mixture to the corresponding wells of the CD74-coated plate.
-
Include controls: a "no inhibitor" control (biotinylated-MIF only) and a "background" control (Assay Buffer only).
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 1 M H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal should be inversely proportional to the concentration of the H-Pro-D-Leu-Gly-NH₂ inhibitor.
Visualizations
References
- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 2. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: H-Pro-D-Leu-Gly-NH2 In Vivo Efficacy
Welcome to the technical support center for H-Pro-D-Leu-Gly-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the in vivo efficacy of this peptide and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the endogenous tripeptide Pro-Leu-Gly-NH2 (also known as Melanocyte-Inhibiting Factor, MIF-1, or Melanostatin). MIF-1 is derived from the hormone oxytocin and exhibits various effects on the central nervous system, including antidepressant and anti-Parkinsonian activities. The primary mechanism of action for this class of peptides is the positive allosteric modulation of dopamine D2 and D4 receptors. The substitution of L-Leucine with D-Leucine is a common strategy to increase the peptide's resistance to enzymatic degradation, thereby enhancing its stability in vivo.
Q2: Why is my this compound showing lower than expected efficacy in vivo?
Several factors can contribute to lower-than-expected in vivo efficacy for peptides:
-
Proteolytic Degradation: Despite the stabilizing D-amino acid, the peptide can still be susceptible to degradation by peptidases. The rate of degradation can vary significantly between species. For instance, the parent peptide Pro-Leu-Gly-NH2 is rapidly degraded in rat serum but is remarkably stable in human serum.
-
Rapid Clearance: Peptides with a small molecular size are often quickly cleared from circulation through renal filtration.
-
Poor Bioavailability: Depending on the administration route, the peptide may have low absorption and distribution to the target tissue. Although MIF-1 is known to cross the blood-brain barrier, formulation and delivery methods can significantly impact its concentration in the central nervous system.
-
Suboptimal Dosing or Formulation: The dose, frequency of administration, and the vehicle used for delivery can all affect the peptide's therapeutic window and efficacy.
Q3: What are the most effective strategies to enhance the in vivo half-life of this compound?
Several peptide modification strategies can be employed to improve metabolic stability and prolong circulation time. These include:
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the peptide's hydrodynamic size, which can reduce renal clearance and shield it from proteolytic enzymes.
-
Lipidation: Acylation with fatty acid chains can promote binding to serum albumin, effectively increasing the peptide's size and extending its half-life.
-
Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus can block degradation by exopeptidases.
-
Cyclization: Creating a cyclic version of the peptide can stabilize its conformation and reduce its susceptibility to proteases.
-
Formulation in Delivery Systems: Using sustained-release formulations, such as liposomes or polymeric nanoparticles, can protect the peptide from degradation and control its release over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low peptide concentration in plasma/serum after administration. | Rapid enzymatic degradation. | 1. Confirm the stability of the peptide in the serum of your specific animal model in vitro before proceeding with in vivo studies.2. Consider chemical modifications to enhance stability (see FAQ Q3).3. Co-administer with a general peptidase inhibitor (use with caution as this can have off-target effects). |
| Rapid renal clearance. | 1. Increase the molecular weight of the peptide through PEGylation or fusion to a larger protein like albumin. | |
| Inconsistent results between experimental animals. | Variability in peptide metabolism between individual animals. | 1. Increase the number of animals per group to improve statistical power.2. Ensure consistent administration technique and sample collection times. |
| Issues with peptide formulation (e.g., aggregation, poor solubility). | 1. Analyze the peptide formulation for purity and aggregation before administration.2. Optimize the formulation vehicle for better solubility and stability. | |
| Lack of therapeutic effect at the target site (e.g., brain). | Poor blood-brain barrier (BBB) penetration. | 1. While the parent peptide crosses the BBB, confirm this for your specific analog and experimental model.2. Consider alternative delivery routes that bypass the BBB, such as intranasal or intracerebroventricular (ICV) administration.3. Employ carrier systems or peptide transduction domains (PTDs) to facilitate CNS delivery. |
| Incorrect dose or dosing regimen. | 1. Perform a dose-response study to determine the optimal therapeutic dose.2. Based on pharmacokinetic data, adjust the dosing frequency to maintain therapeutic concentrations. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Pro-Leu-Gly-NH2 (PLG) analogs on dopamine receptor binding. This data can serve as a reference for designing experiments with this compound.
Table 1: Enhancement of Dopamine Agonist (ADTN) Binding by PLG Analogs with Leucine Modifications
| Analog | Concentration | % Enhancement of ADTN Binding |
| Pro-Ahx-Gly-NH2 | 0.1 µM | 16% |
| Pro-Phe-Gly-NH2 | 1.0 µM | 31% |
| (Data extracted from a study on bovine striatal dopamine receptors) |
Table 2: Enhancement of Dopamine Agonist (ADTN) Binding by PLG Analogs with Glycinamide Modifications
| Analog | Fold Enhancement vs. PLG |
| Pro-Leu-(+)-thiazolidine-2-carboxamide | 2-3x |
| Pro-Leu-(-)-thiazolidine-2-carboxamide | 2-3x |
| Pro-Leu-L-3,4-dehydroprolinamide | 2-3x |
| (Data extracted from a study on bovine brain tissue) |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Serum
Objective: To determine the half-life of this compound in the serum of the target experimental animal.
Materials:
-
This compound peptide stock solution
-
Serum from the experimental animal model (e.g., rat, mouse)
-
96-well plates
-
Incubator at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic Acid - TCA)
-
LC-MS/MS system for peptide quantification
Methodology:
-
Pre-warm serum and peptide stock solution to 37°C.
-
Spike a known concentration of this compound into the serum. For example, a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Immediately add the aliquot to a tube containing an equal volume of ice-cold quenching solution (e.g., 10% TCA) to precipitate proteins and stop enzymatic reactions.
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the remaining peptide.
-
Analyze the concentration of the intact peptide in the supernatant using a validated LC-MS/MS method.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To assess the concentration-time profile of this compound in plasma after systemic administration.
Materials:
-
Experimental animals (e.g., C57BL/6 mice)
-
This compound formulated for injection (e.g., in sterile saline)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Administer a single dose of this compound to the animals via the desired route (e.g., intravenous injection at 10 mg/kg).
-
At predefined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-injection), collect blood samples from a sparse sampling design (e.g., 3-4 animals per time point).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
Immediately centrifuge the blood samples (e.g., 2,000 x g for 15 minutes at 4°C) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Process the plasma samples (e.g., protein precipitation with acetonitrile) to extract the peptide.
-
Quantify the concentration of this compound in the plasma samples using LC-MS/MS.
-
Use the concentration-time data to calculate key PK parameters such as half-life, clearance, and volume of distribution.
Visualizations
Validation & Comparative
A Comparative Analysis of H-Pro-D-Leu-Gly-NH2 and L-Pro-Leu-Gly-NH2: Unraveling the Impact of Stereochemistry on Biological Activity
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers of a peptide is critical for optimizing therapeutic efficacy and specificity. This guide provides a comparative overview of H-Pro-D-Leu-Gly-NH2 and its well-studied counterpart, L-Pro-Leu-Gly-NH2 (also known as Melanocyte-Inhibiting Factor, MIF-1), focusing on their biological activities and the pivotal role of the stereochemistry of the leucine residue.
L-Pro-Leu-Gly-NH2 (MIF-1): A Positive Allosteric Modulator of Dopamine Receptors
L-Pro-Leu-Gly-NH2 is an endogenous neuropeptide with a range of effects in the central nervous system.[1] Its primary and most studied mechanism of action is the positive allosteric modulation of dopamine D2 receptors.[2][3] This means it binds to a site on the receptor that is distinct from the dopamine binding site, and in doing so, it enhances the receptor's affinity for dopamine.[3] This modulatory role has led to investigations into its potential therapeutic applications for conditions such as Parkinson's disease, depression, and tardive dyskinesia.[1]
The Critical Role of the Leucine Residue
Studies involving the substitution of the leucine residue in L-Pro-Leu-Gly-NH2 with other amino acids have demonstrated the importance of this position for the peptide's activity. For instance, replacing L-leucine with other aliphatic or aromatic amino acids can either maintain or, in some cases, enhance the peptide's ability to modulate dopamine receptor binding, indicating that while the presence of a hydrophobic residue at this position is important, some degree of structural variation is tolerated.[4][5]
The Impact of D-Amino Acid Substitution: Inferences and Postulations
The substitution of an L-amino acid with its D-enantiomer can have profound effects on a peptide's biological activity, stability, and conformation. While direct data on this compound is scarce, a study on an antimicrobial peptide, brevinin-1OS, offers valuable insights. In this study, the substitution of an L-leucine with a D-leucine at the second position resulted in a significant enhancement of its antibacterial and anticancer activities, while also altering its hemolytic properties.[1] This highlights that a single stereochemical change can dramatically shift the therapeutic window and target specificity of a peptide.
Furthermore, a study on analogues of L-Pro-Leu-Gly-NH2 where the L-proline at the first position was replaced with D-proline found that the resulting peptide exhibited activity comparable to the original L-Pro-Leu-Gly-NH2 in a dopamine receptor binding assay.[6] This suggests that the stereochemistry at the N-terminal position may be less critical for this specific activity, placing a greater emphasis on the stereochemical configuration of the central leucine residue.
Based on these analogous studies, it is plausible that this compound would exhibit a different biological activity profile compared to its L-leucine counterpart. The D-leucine substitution could potentially alter the peptide's three-dimensional structure, affecting its ability to bind to the allosteric site on the dopamine D2 receptor. This could lead to a change in its modulatory effect, potentially resulting in reduced, abolished, or even antagonistic activity. Moreover, the introduction of a D-amino acid can increase the peptide's resistance to enzymatic degradation, thereby prolonging its half-life in vivo.
Quantitative Data Summary
Due to the lack of direct comparative experimental data for this compound, a quantitative comparison table cannot be provided at this time. The table below summarizes the known activity of L-Pro-Leu-Gly-NH2.
| Peptide | Target | Activity | Reported Effect |
| L-Pro-Leu-Gly-NH2 | Dopamine D2 Receptor | Positive Allosteric Modulator | Enhances the binding of dopamine agonists.[2][3] |
Experimental Protocols
Detailed experimental protocols for a direct comparison of this compound and L-Pro-Leu-Gly-NH2 are not available. However, a standard approach to characterize the activity of these peptides would involve the following key experiments:
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of the peptides to the dopamine D2 receptor and their effect on dopamine agonist binding.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled dopamine D2 receptor agonist (e.g., [³H]-N-propylnorapomorphine) in the presence of varying concentrations of the test peptides (this compound and L-Pro-Leu-Gly-NH2).
-
Separation and Scintillation Counting: Separate the bound from free radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the EC50 values for the enhancement of agonist binding.
Functional Assay (e.g., cAMP Assay)
Objective: To assess the functional consequences of peptide binding on dopamine D2 receptor signaling.
Methodology:
-
Cell Culture: Culture cells expressing the dopamine D2 receptor.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate the production of cyclic AMP (cAMP).
-
Peptide and Agonist Treatment: Co-incubate the cells with a dopamine D2 receptor agonist (e.g., quinpirole) and varying concentrations of the test peptides.
-
cAMP Measurement: Measure the intracellular cAMP levels using a commercially available ELISA kit.
-
Data Analysis: Determine the effect of the peptides on the agonist-induced inhibition of cAMP production and calculate the potentiation or inhibition of the agonist's effect.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway of L-Pro-Leu-Gly-NH2 and a general workflow for its characterization.
Caption: Signaling pathway of L-Pro-Leu-Gly-NH2 as a positive allosteric modulator of the D2 receptor.
Caption: Experimental workflow for comparing the activity of peptide stereoisomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor [beilstein-journals.org]
- 4. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformation and activity of +H2-Pro-Leu-Gly-NH2 and its analogues modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to H-Pro-D-Leu-Gly-NH2 and Other Dopamine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H-Pro-D-Leu-Gly-NH2 with other key modulators of the dopamine receptor system. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction to this compound
This compound is a tripeptide analog of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1).[1] PLG and its analogs are recognized as positive allosteric modulators (PAMs) of the dopamine D2 receptor.[1][2] Unlike conventional agonists or antagonists that bind directly to the primary (orthosteric) site of the receptor, allosteric modulators bind to a distinct (allosteric) site, thereby influencing the receptor's response to endogenous ligands like dopamine.[3][4] Specifically, PLG has been shown to enhance the binding of dopamine agonists to the D2 receptor.[5]
Comparative Analysis of Dopamine Receptor Modulators
The following table summarizes the quantitative data for this compound (represented by its parent compound, Pro-Leu-Gly-NH2) and other selected dopamine receptor modulators. The data presented are primarily for the human dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders.
| Compound | Class | Mechanism of Action | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Receptor Subtype Selectivity |
| Pro-Leu-Gly-NH2 | Positive Allosteric Modulator | Enhances the binding and/or efficacy of an agonist at a distinct site on the receptor. | Not applicable (does not directly compete with orthosteric ligands) | Not applicable (modulates agonist potency) | Primarily D2-like (D2, D4) receptors |
| Quinpirole | Full Agonist | Binds to the orthosteric site and elicits a maximal receptor response. | ~2-10 | ~3-40 | D2-like (D2, D3) receptors |
| Aripiprazole | Partial Agonist | Binds to the orthosteric site and elicits a submaximal receptor response.[6] | ~0.3-1.5 | ~2-38 (varies with assay) | D2, D3, and 5-HT1A receptors |
| Haloperidol | Antagonist | Binds to the orthosteric site and blocks the action of an agonist. | ~0.5-2.5[7][8][9][10] | Not applicable (no intrinsic activity) | Primarily D2 receptors |
| PAOPA | Positive Allosteric Modulator | A potent analog of PLG that enhances agonist binding and signaling.[11][12][13] | Not applicable | Potentiates dopamine's EC50 | Selective for D2 receptors |
Note: Ki and EC50 values can vary depending on the experimental conditions, such as the radioligand used, cell type, and assay format.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor through competition with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone or [3H]Raclopride (a D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D2 antagonist like Haloperidol or Butaclamol.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd (e.g., 0.2-0.5 nM for [3H]Spiperone).
-
50 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Dopamine D2 Receptor
This protocol measures the functional activity of a test compound by quantifying its effect on cAMP (cyclic adenosine monophosphate) levels in cells expressing the dopamine D2 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell Culture Medium: Standard growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Stimulation Buffer: HBSS or PBS with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin: An adenylyl cyclase activator, used to elevate basal cAMP levels.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or a fluorescent biosensor-based assay).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and grow them to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation buffer.
-
Assay:
-
For agonist mode :
-
Remove the growth medium and add the stimulation buffer containing forskolin (e.g., 5-10 µM) and the test compound at various concentrations.
-
Incubate for 15-30 minutes at room temperature.
-
-
For antagonist mode :
-
Pre-incubate the cells with the test compound for 15-20 minutes.
-
Add a known D2 agonist (e.g., Quinpirole at its EC80 concentration) along with forskolin and incubate for an additional 15-30 minutes.
-
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
For agonists , plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonists , determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the functional Ki using the Schild regression analysis or the Cheng-Prusoff equation for functional antagonism.
-
For positive allosteric modulators , co-incubate with a range of agonist concentrations. A leftward shift in the agonist's dose-response curve (a decrease in the agonist's EC50) indicates positive allosteric modulation.
-
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway with a PAM.
Caption: Experimental Workflow for Modulator Characterization.
References
- 1. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor [beilstein-journals.org]
- 5. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 13. PAOPA, a potent dopamine D2 receptor allosteric modulator, prevents and reverses behavioral and biochemical abnormalities in an amphetamine-sensitized preclinical animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Pro-D-Leu-Gly-NH2 and Traditional Dopamine Agonists in Modulating Dopaminergic Systems
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the endogenous peptide H-Pro-D-Leu-Gly-NH2 (also known as Melanocyte-inhibiting factor or MIF-1) and traditional dopamine agonists. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their distinct mechanisms of action, supported by experimental data.
This compound distinguishes itself by acting as a positive allosteric modulator (PAM) of dopamine D2 and D4 receptors. Unlike traditional dopamine agonists that directly activate the receptor at the orthostatic binding site, this compound binds to a different site on the receptor, enhancing the receptor's response to endogenous dopamine. This nuanced mechanism presents a potential for more refined therapeutic interventions with a possibly improved side-effect profile.
Quantitative Comparison of Efficacy
The following tables summarize the key in vitro and in vivo efficacy parameters for this compound and representative traditional dopamine agonists.
| Compound | Receptor Binding Affinity (Ki) | Functional Efficacy (cAMP Assay) | In Vivo Efficacy (6-OHDA Animal Model) |
| This compound (MIF-1) | Does not compete with orthostatic ligands for binding. Acts at an allosteric site. | Potentiates dopamine-induced inhibition of cAMP. At 0.1 nM, enhances the effect by 15.4 ± 5.5%. | Potentiates apomorphine- and L-DOPA-induced contralateral rotations. A peptidomimetic analog, PAOPA, was 100-fold more potent than MIF-1 and produced a fourfold greater response. |
| Bromocriptine | ~8.9 nM (pKi = 8.05) at D2 receptors. | pEC50 = 8.15 in [35S]-GTPγS binding assay. | Effective in reducing parkinsonian symptoms. |
| Ropinirole | 29 nM at D2 receptors. | pEC50 = 7.4 at human D2 receptors. | Effective in reducing parkinsonian symptoms. |
| Pramipexole | High affinity for D2/D3 receptors, with preference for D3. | Effective D2/D3 agonist. | Effective in reducing parkinsonian symptoms. |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the mechanism of action between this compound and traditional dopamine agonists is visualized in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is used to determine the binding affinity of a compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]-spiperone) and a range of concentrations of the test compound. For allosteric modulation studies, membranes are co-incubated with the radiolabeled agonist, the test compound (this compound), and a fixed concentration of dopamine.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the ability of a compound to modulate the D2 receptor-mediated inhibition of cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: CHO cells stably expressing the human D2 receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of the test compound (for traditional agonists) or a fixed concentration of dopamine and varying concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE or HTRF assay.
-
Data Analysis: The concentration-response curves are generated, and EC50 or IC50 values are calculated to determine the potency and efficacy of the compounds.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of dopamine and its metabolites in the brain of a living animal.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.
-
Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Small molecules, including dopamine, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Analysis: The collected dialysate samples are analyzed for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
6-Hydroxydopamine (6-OHDA) Animal Model of Parkinson's Disease
This model is used to assess the in vivo efficacy of anti-parkinsonian drugs by measuring their ability to induce rotational behavior in rats with unilateral dopamine depletion.
Methodology:
-
Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is created by injecting the neurotoxin 6-hydroxydopamine into the medial forebrain bundle or the substantia nigra of rats.
-
Behavioral Testing: After a recovery period, the rats are challenged with a dopamine agonist (e.g., apomorphine) or L-DOPA. The resulting contralateral (away from the lesion) rotations are quantified over a specific period.
-
Drug Efficacy Assessment: To test the efficacy of this compound, the compound is administered prior to the dopamine agonist, and the potentiation of the rotational response is measured. For traditional dopamine agonists, their ability to induce contralateral rotations is directly measured.
Unveiling the Receptor Cross-Reactivity Profile of H-Pro-D-Leu-Gly-NH2
A Comparative Guide for Researchers and Drug Development Professionals
H-Pro-D-Leu-Gly-NH2, also known as Pro-Leu-Gly-NH2 (PLG) or melanocyte-stimulating hormone release-inhibiting factor (MIF-1), is an endogenous neuropeptide with a range of neuromodulatory activities. Its primary mechanism of action is the positive allosteric modulation of dopamine D2-like receptors. However, understanding its cross-reactivity with other receptors is crucial for a comprehensive assessment of its therapeutic potential and off-target effects. This guide provides a comparative analysis of the interaction of this compound with various receptor systems, supported by quantitative data and detailed experimental protocols.
Dopamine Receptor Interactions: A Tale of Allosteric Modulation
This compound is a well-established positive allosteric modulator (PAM) of dopamine D2 and D4 receptors. This means it binds to a site on the receptor that is distinct from the dopamine binding site (orthosteric site) and enhances the receptor's response to dopamine. Studies have shown that it does not significantly interact with dopamine D1 and D3 receptors, highlighting its selectivity within the dopamine receptor family.
The positive allosteric modulation of the D2 receptor by this compound and its analogs has been demonstrated to be significantly more potent than the endogenous peptide itself in some cases. For instance, a peptidomimetic analog of PLG was found to be over 1000-fold more potent.[1] Competition assays using a photoaffinity-labeled peptidomimetic of PLG have shown that PLG competes for a binding site on the D2L receptor with an IC50 of 47 nM, providing evidence for a direct interaction.
Quantitative Data: Dopamine Receptor Modulation
| Receptor Subtype | Interaction Type | Ligand | Assay Type | Value | Reference |
| Dopamine D2L | Positive Allosteric Modulator | This compound | Competition Assay with Photoaffinity Analog | IC50: 47 nM |
Experimental Protocol: Dopamine Receptor Positive Allosteric Modulator Radioligand Binding Assay
This protocol outlines a typical radioligand binding assay to determine the positive allosteric modulatory effects of a test compound like this compound on dopamine D2 receptors.
Materials:
-
Membrane preparations from cells expressing human dopamine D2 receptors.
-
Radioligand (e.g., [³H]Raclopride, a D2 antagonist).
-
Dopamine (orthosteric agonist).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC₂₀ or EC₅₀ value) to the wells to assess the modulation of agonist binding. For control wells, add vehicle instead of the test compound.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a competing ligand) from the total binding. Plot the percentage enhancement of specific binding as a function of the test compound concentration to determine the EC₅₀ and maximal potentiation.
Diagram: Experimental Workflow for a Positive Allosteric Modulator Binding Assay
Caption: Workflow of a radioligand binding assay to assess PAM activity.
Opioid Receptor Interactions: Evidence of Antagonism
This compound has been reported to block the effects of opioid receptor activation, acting as a non-selective, competitive antagonist. This suggests that it can bind to opioid receptors and prevent the binding of endogenous or exogenous opioids, thereby inhibiting their signaling. However, specific binding affinity data for this compound at the different opioid receptor subtypes (μ, δ, and κ) is not yet fully elucidated in publicly available literature.
Experimental Protocol: Opioid Receptor Competitive Binding Assay
This protocol describes a standard method to determine the binding affinity (Ki) of a test compound like this compound for opioid receptors.
Materials:
-
Membrane preparations from cells expressing a specific opioid receptor subtype (e.g., μ-opioid receptor).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ-opioid receptor).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of the test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Signaling Pathway of Opioid Receptor Antagonism
Caption: PLG competitively blocks opioid agonist binding.
Melatonin Receptor Interactions: Potentiation of Activity
This compound has been noted to potentiate the activity of melatonin. This suggests a potential interaction with the melatonin receptor system, either through direct binding to melatonin receptors (MT1, MT2) or through an indirect mechanism that enhances melatonin signaling. Further research is needed to elucidate the precise nature of this interaction and to quantify its effects.
Lack of Cross-Reactivity with Other Receptors
Importantly, studies have indicated that this compound does not significantly interact with several other major neurotransmitter receptor systems, including adrenergic, GABAergic, and serotonergic receptors. This selectivity is a desirable characteristic for a therapeutic agent, as it reduces the likelihood of off-target side effects.
Summary and Future Directions
This compound exhibits a distinct cross-reactivity profile, with its primary and most well-characterized activity being the positive allosteric modulation of dopamine D2 and D4 receptors. Its antagonistic activity at opioid receptors and potentiation of melatonin signaling warrant further investigation to determine the precise molecular mechanisms and physiological relevance. The lack of interaction with adrenergic, GABAergic, and serotonergic receptors underscores its potential for a targeted therapeutic effect.
Future research should focus on obtaining more comprehensive quantitative data, including Ki values for its interaction with various receptor subtypes and EC50/IC50 values for its functional effects. Detailed structural studies could also provide insights into the specific binding sites and the molecular basis of its allosteric modulation and antagonistic activities. This knowledge will be invaluable for the rational design of more potent and selective analogs for therapeutic applications.
References
A Head-to-Head Comparison of H-Pro-D-Leu-Gly-NH2 and its Peptidomimetics as Allosteric Modulators of the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
The tripeptide H-Pro-D-Leu-Gly-NH2, a stereoisomer of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG, also known as MIF-1), has garnered significant interest within the scientific community for its role as an allosteric modulator of the dopamine D2 receptor (D2R).[1] Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor activity, presenting potential therapeutic advantages over traditional orthosteric ligands. This guide provides a comprehensive head-to-head comparison of this compound and its peptidomimetics, focusing on their structure-activity relationships, quantitative performance data, and the experimental protocols used for their evaluation.
Introduction to this compound and its Peptidomimetics
This compound and its related compounds do not bind to the primary (orthosteric) site of the D2R, where dopamine binds. Instead, they bind to a distinct, allosteric site, influencing the receptor's conformation and, consequently, its affinity for and response to dopamine.[2][3] This modulatory activity can be either positive (enhancing the effect of the endogenous ligand) or negative (diminishing the effect). The development of peptidomimetics—small molecules designed to mimic the structure and function of a peptide—has been crucial in understanding the therapeutic potential and the specific conformational requirements for D2R allosteric modulation. These efforts have led to the creation of various scaffolds, including lactam-based, bicyclic, and spiro-bicyclic structures, designed to stabilize the peptide's bioactive conformation, which is hypothesized to be a type II β-turn.[2]
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data on the biological activity of this compound and a selection of its peptidomimetics. It is important to note that direct comparative data for this compound is limited in the public domain. The data presented here is compiled from various sources and should be interpreted with consideration for potential inter-assay variability.
| Compound | Scaffold Type | Modulatory Effect | Assay Type | Endpoint | Value | Reference |
| Pro-Leu-Gly-NH2 (PLG) | Linear Peptide | Positive | Radioligand Competition Assay ([¹²⁵I]-1b) | IC₅₀ | 47 nM | [Specific binding of photoaffinity-labeling peptidomimetics of Pro-Leu-Gly-NH2 to the dopamine D2L receptor] |
| Pro-Ahx-Gly-NH2 | Peptide Analog | Positive | Agonist Binding Enhancement (ADTN) | % Enhancement @ 0.1 µM | 16% | [Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue] |
| Pro-Phe-Gly-NH2 | Peptide Analog | Positive | Agonist Binding Enhancement (ADTN) | % Enhancement @ 1 µM | 31% | [Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue] |
| D-Pro-Leu-Gly-NH2 | Peptide Analog | Positive | Agonist Binding Enhancement (ADTN) | Activity comparable to PLG | Not specified | [Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue] |
| Spiro-bicyclic Peptidomimetic (1a) | Spiro-bicyclic | Positive | Agonist Binding Enhancement ([³H]NPA) | % Enhancement @ 10⁻⁸ M | 14.6 ± 3.9% | [Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics] |
| Spiro-bicyclic Peptidomimetic (3a) | Spiro-bicyclic | Positive | Agonist Binding Enhancement ([³H]NPA) | % Enhancement @ 10⁻⁷ M | 21.4 ± 6.1% | [Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics] |
| Dimethyl Analog (60) | Spiro-bicyclic | Negative | Agonist Binding Shift ([³H]NPA) | EC₅₀ Shift | 2.7-fold | [Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor] |
| Dimethyl Analog (61) | Spiro-bicyclic | Negative | Agonist Binding Shift ([³H]NPA) | EC₅₀ Shift | 2.8-fold | [Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize this compound and its peptidomimetics.
Radioligand Binding Assay for Allosteric Modulation
This assay is used to determine the affinity of the allosteric modulator and its effect on the binding of a radiolabeled orthosteric ligand to the D2 receptor.
Objective: To measure the ability of a test compound to enhance or inhibit the binding of a radiolabeled agonist (e.g., [³H]N-propylnorapomorphine, [³H]NPA) or antagonist (e.g., [³H]raclopride) to the D2 receptor.
Materials:
-
Membrane preparations from cells expressing the dopamine D2 receptor (e.g., CHO, HEK293, or striatal tissue).
-
Radiolabeled orthosteric ligand (e.g., [³H]NPA or [³H]raclopride).
-
Test compounds (this compound or peptidomimetics) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the receptor membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
For determining the effect on agonist binding, a constant concentration of the radiolabeled agonist is used.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a D2 antagonist.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data to determine the EC₅₀ (for enhancement) or IC₅₀ (for inhibition) of the test compound.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of D2 receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the effect of the allosteric modulator on the dopamine-induced inhibition of cAMP production.
Materials:
-
Cells expressing the dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine at various concentrations.
-
Test compounds (this compound or peptidomimetics).
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
Cell culture reagents.
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound at various concentrations for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Simultaneously, treat the cells with varying concentrations of dopamine.
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves for dopamine in the presence and absence of the allosteric modulator.
-
Analyze the data to determine the effect of the modulator on the potency (EC₅₀) and efficacy (Emax) of dopamine.
Visualizing Signaling and Experimental Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The study of this compound and its peptidomimetics has significantly advanced our understanding of allosteric modulation of the dopamine D2 receptor. The development of conformationally constrained mimetics has not only provided more potent and stable compounds but has also shed light on the structural requirements for both positive and negative modulation. While a complete head-to-head comparison of a wide range of these compounds remains to be fully elucidated in single, comprehensive studies, the available data clearly demonstrates the potential of these molecules to fine-tune dopaminergic signaling. The experimental protocols outlined in this guide provide a foundation for researchers to further explore this promising class of compounds and their potential therapeutic applications in neurological and psychiatric disorders.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of H-Pro-D-Leu-Gly-NH2 Analogs as Dopamine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-Pro-D-Leu-Gly-NH2 (also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor, MIF-1, or Melanostatin) analogs, focusing on their structure-activity relationships as allosteric modulators of dopamine receptors. The data presented is compiled from key studies in the field to facilitate the rational design of novel therapeutics for neurological and psychiatric disorders.
Introduction
This compound is an endogenous tripeptide that has been shown to act as a positive allosteric modulator of the D2 and D4 dopamine receptor subtypes.[1] This modulation offers a promising therapeutic strategy for conditions such as Parkinson's disease and schizophrenia, as it allows for the fine-tuning of dopaminergic neurotransmission.[2] However, the inherent peptidomimetic nature of MIF-1 results in poor oral bioavailability and metabolic instability, limiting its clinical utility. This has spurred the development of numerous analogs with improved pharmacokinetic profiles and potent biological activity. This guide summarizes the key structural modifications and their impact on the activity of these analogs.
Data Presentation: Comparison of Analog Activity
The following table summarizes the quantitative data on the ability of various this compound analogs to modulate dopamine receptor agonist binding. The activity is presented as the percentage enhancement of radiolabeled agonist binding to striatal dopamine receptors.
| Analog | Structure | Concentration (µM) | % Enhancement of Agonist Binding | Reference |
| This compound (MIF-1) | Pro-D-Leu-Gly-NH2 | - | Baseline | [2] |
| Analog 1 | Pro-Ahx-Gly-NH2 | 0.1 | 16 | [3] |
| Analog 2 | Pro-Phe-Gly-NH2 | 1 | 31 | [3] |
| PAOPA | 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide | - | Potent Modulator | [2][4] |
Note: Ahx = L-2-aminohexanoic acid; Phe = L-phenylalanine. PAOPA is a potent conformationally constrained analog.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Dopamine D2 Receptor Radioligand Binding Assay
This assay is used to determine the ability of the analogs to modulate the binding of a radiolabeled agonist to the dopamine D2 receptor.
Materials:
-
Membranes: Prepared from Sf9 cells expressing dopamine D2 receptors.[1]
-
Radioligand: [3H]spiperone (a dopamine receptor antagonist) or [3H]N-propylnorapomorphine (NPA, a dopamine receptor agonist).[1][5]
-
Buffer: 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4.[1]
-
Competing Ligand (for non-specific binding): (+)-Butaclamol (3 µM).[1]
-
Test Compounds: this compound analogs.
-
Scintillation Fluid: Ultima Gold™ XR.[1]
-
Instrumentation: Brandel cell harvester, liquid scintillation counter.[1]
Procedure:
-
Incubate the membrane preparation (10-25 µg of protein) with a range of concentrations of the radioligand in the binding buffer.[1]
-
For competition assays, a fixed concentration of radioligand is used in the presence of varying concentrations of the test analog.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of a competing ligand (e.g., (+)-butaclamol).[1]
-
The reaction mixture is incubated for 3 hours at 25°C.[1]
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer to separate bound from free radioligand.[1]
-
The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding. Data is then analyzed to determine the extent of modulation by the test analogs.
Mandatory Visualizations
Signaling Pathway of the Dopamine D2 Receptor
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). This compound and its analogs act as positive allosteric modulators, enhancing the affinity of dopamine for the receptor and potentiating its downstream effects.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Analog Evaluation
The diagram below outlines the typical experimental workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: Experimental Workflow for Analog Development.
Logical Relationship of Structure-Activity Relationship (SAR)
This diagram illustrates the key structural features of this compound analogs and their relationship to biological activity.
Caption: SAR of this compound Analogs.
References
- 1. Radioligand binding assays [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of the Dopamine D2 Allosteric Modulator, PAOPA, on the Expression of GRK2, Arrestin-3, ERK1/2, and on Receptor Internalization | PLOS One [journals.plos.org]
- 4. PAOPA, a potent analogue of pro-leu-glycinamide and allosteric modulator of the dopamine D2 receptor, prevents NMDA receptor antagonist (MK-801)-induced deficits in social interaction in the rat: Implications for the treatment of negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of H-Pro-D-Leu-Gly-NH2: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of H-Pro-D-Leu-Gly-NH2, a peptide intended for research use. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of this compound. The following table summarizes key data for this compound.
| Property | Data |
| Chemical Formula | C13H23N5O3 |
| Molecular Weight | 305.4 g/mol |
| Appearance | White to off-white powder |
| Purity | >98% |
| Solubility | Soluble in water |
| Storage Temperature | -20°C |
| Hazard Classification | Not classified as a hazardous substance |
Disposal Protocol
The disposal of this compound should be conducted in accordance with all applicable local, state, and federal regulations. The following step-by-step protocol outlines the recommended procedure for the disposal of unused material and contaminated items.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
2. Waste Identification and Segregation:
-
Unused Product: Unused this compound should be treated as chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and segregated for proper disposal.
3. Disposal of Unused this compound:
-
Small Quantities: For small residual amounts, dissolve the peptide in a large volume of water and dispose of it down the drain, followed by flushing with copious amounts of water. This is generally acceptable for non-hazardous peptides in small research quantities, but always check local regulations first.
-
Large Quantities: For larger quantities, the product should be sent to a licensed chemical waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup.
4. Disposal of Contaminated Materials:
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, paper towels, weigh boats) in a designated and clearly labeled chemical waste container.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a labeled waste container for chemical waste disposal.
5. Decontamination:
-
Decontaminate all work surfaces and equipment that came into contact with this compound using a suitable laboratory disinfectant or cleaning agent.
6. Documentation:
-
Maintain accurate records of the disposal of this compound, including the date, quantity, and method of disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling H-Pro-D-Leu-Gly-NH2
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with H-Pro-D-Leu-Gly-NH2. The following procedures are based on general laboratory safety protocols for handling non-hazardous peptide powders.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general best practices for handling similar non-hazardous, solid-form peptides. Always consult your institution's safety office for specific protocols and requirements.
Personal Protective Equipment (PPE)
When handling this compound in a powder form, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Hand Protection | Nitrile or latex gloves |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Body Protection | Standard laboratory coat |
| Respiratory | Recommended when handling large quantities or if dust is generated. An N95 or higher-rated respirator may be appropriate. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Handle in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to avoid inhalation of any fine particulates.
-
Avoid Dust Formation: Take care to minimize the creation of dust when handling the solid material.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
Storage: Proper storage is crucial to maintain the integrity of the peptide.
| Parameter | Condition |
| Temperature | Store in a cool, dry place. |
| Container | Keep container tightly sealed. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste Identification: Unless otherwise specified by local regulations, small quantities of this compound can likely be considered non-hazardous chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through your institution's chemical waste disposal program. Do not dispose of down the drain or in the regular trash.
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
